molecular formula C5H5IN2O2 B13094979 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13094979
M. Wt: 252.01 g/mol
InChI Key: HUBPNGALZDQJOY-UHFFFAOYSA-N
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Description

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 21428-18-2) is a chemical compound with the molecular formula C 5 H 5 IN 2 O 2 and a molecular weight of 252.01 g/mol . This iodinated pyrimidine-dione derivative is supplied for research and development purposes. As a modified uracil analog, this compound serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry. Its molecular structure, featuring an iodine substituent, makes it a potential candidate for various cross-coupling reactions, which are fundamental in constructing more complex molecules for pharmaceutical and biological research. While specific biological data for this exact molecule is not available in the current search results, pyrimidine-2,4(1H,3H)-dione derivatives are a significant class of compounds studied for their diverse biological activities. Related structural analogs, such as thietanyl derivatives of pyrimidine-2,4(1H,3H)-dione, have been investigated for their effects on free radical oxidation and their protective, membrane-stabilizing, and immunomodulatory effects, which may inform broader research directions . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPNGALZDQJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-Iodo-3-methyluracil. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction and Nomenclature

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione belongs to the pyrimidinedione class of heterocyclic compounds. The core structure is a pyrimidine ring with carbonyl groups at positions 2 and 4, a methyl group on the nitrogen at position 3, and an iodine atom at position 6. This substitution pattern, particularly the presence of a halogen at the C6 position, makes it a potentially valuable intermediate for further chemical modifications, such as cross-coupling reactions.

The nomenclature for this compound can vary, with "6-Iodo-3-methyluracil" being a common and accepted alternative. Uracil is the parent compound of this series of pyrimidinediones.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the known properties of structurally similar compounds like 6-iodouracil and 6-methyluracil.[1][2][3][4][5][6]

PropertyPredicted ValueNotes
Molecular Formula C₅H₅IN₂O₂Based on the chemical structure.
Molecular Weight 268.01 g/mol Calculated from the molecular formula.
Appearance White to off-white or light yellow crystalline solid.Based on the appearance of similar uracil derivatives.[6]
Melting Point >300 °C (with decomposition)6-Methyluracil decomposes above 300°C.[6][7] The presence of the heavier iodine atom may influence this.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.Uracil derivatives generally exhibit low water solubility.
Stability Stable under normal conditions. May be light-sensitive.Halogenated organic compounds can be sensitive to light.

Plausible Synthetic Methodologies

The synthesis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione is not explicitly detailed in the reviewed literature. However, based on established methods for the halogenation of uracil and its derivatives, two primary synthetic strategies can be proposed.

Direct Iodination of 3-Methyluracil

The most direct approach would be the electrophilic iodination of 3-methyluracil at the C6 position. Direct C-H iodination of uracils can be challenging due to the low reactivity of iodine.[8][9] However, various methods have been developed to overcome this.

Proposed Reaction Scheme:

G 3-Methyluracil 3-Methyluracil 6-Iodo-3-methyluracil 6-Iodo-3-methyluracil 3-Methyluracil->6-Iodo-3-methyluracil Iodinating Agent (e.g., I₂, NIS) Oxidizing Agent/Catalyst G 6-Chloro-3-methyluracil 6-Chloro-3-methyluracil 6-Iodo-3-methyluracil 6-Iodo-3-methyluracil 6-Chloro-3-methyluracil->6-Iodo-3-methyluracil Iodide Source (e.g., NaI, KI) Solvent G 6-Iodo-3-methyluracil 6-Iodo-3-methyluracil Suzuki Suzuki 6-Iodo-3-methyluracil->Suzuki R-B(OH)₂/Pd Sonogashira Sonogashira 6-Iodo-3-methyluracil->Sonogashira R-C≡CH/Pd, Cu Heck Heck 6-Iodo-3-methyluracil->Heck Alkene/Pd Buchwald-Hartwig Buchwald-Hartwig 6-Iodo-3-methyluracil->Buchwald-Hartwig R₂NH/Pd

Sources

Comprehensive Spectral Characterization of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 21428-18-2), commonly referred to as 6-iodo-3-methyluracil, is a highly functionalized heterocyclic building block critical to modern drug discovery, radiotracer synthesis, and transition-metal-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper details the causality behind the spectral signatures of this compound, providing researchers with self-validating analytical protocols to ensure rigorous structural elucidation.

Structural Elucidation & Causality (The "Why")

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyrimidine-2,4-dione core presents a unique electronic environment that is highly sensitive to regioselective substitution.

1H NMR Causality: The choice of DMSO-d6 over CDCl3 is mandatory. Uracil derivatives form strong intermolecular hydrogen-bonded ribbons in the solid state, rendering them insoluble in non-polar solvents. DMSO acts as a strong hydrogen-bond acceptor, solvating the monomeric species and shifting the exchangeable N1-H proton far downfield (~11.5 ppm), well away from the aromatic C5-H signal (~6.5 ppm). The lack of an ortho-proton at C6 (due to iodination) means the C5-H appears as a sharp singlet, confirming the regiochemistry.

13C NMR Causality & The HALA Effect: The N3-methylation of the uracil core induces a characteristic chemical shift in the 13C NMR spectrum, typically appearing around 26–28 ppm[1]. However, the most critical diagnostic feature is the Heavy Atom on Light Atom (HALA) effect at the C6 position[2]. The introduction of the massive iodine atom triggers relativistic spin-orbit coupling, which dramatically increases the diamagnetic shielding tensor of the ipso-carbon[3]. Instead of the typical ~142 ppm observed in unhalogenated uracils[4], the C6-I carbon is shifted profoundly upfield to ~85 ppm.

Table 1: Predicted 1H NMR Assignments (400 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Multiplicity Integration Causality / Assignment Notes
N1-H 11.50 – 11.80 Broad Singlet 1H Highly deshielded due to adjacent carbonyls; exchanges with D2O.
C5-H 6.40 – 6.60 Singlet 1H Vinylic proton. Sharp singlet due to the absence of vicinal coupling (C6 is iodinated).

| N3-CH3 | 3.15 – 3.25 | Singlet | 3H | Deshielded by the N3 nitrogen and adjacent C2/C4 carbonyls. |

Table 2: Predicted 13C NMR Assignments (100 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Type Causality / Assignment Notes
C4=O ~160.5 Quaternary Highly conjugated carbonyl; deshielded.
C2=O ~151.0 Quaternary Urea-like carbonyl flanked by two nitrogens.
C5 ~112.0 CH Vinylic carbon, slightly shielded by resonance from N1.
C6-I ~85.0 Quaternary Diagnostic: Profoundly shielded due to the HALA effect of Iodine[2].

| N3-CH3 | ~27.5 | CH3 | Characteristic shift for N3-methylation in pyrimidines[1]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling method. Traditional KBr pellets introduce moisture artifacts (broad O-H stretch at ~3300 cm⁻¹) that can mask the critical N1-H stretch of the pyrimidine ring.

Table 3: FT-IR (ATR) Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Mode Causality / Structural Correlation
3150 – 3200 Medium, Broad N-H Stretch Broadened due to solid-state hydrogen bonding at N1.
1710 Strong C2=O Stretch Higher frequency due to urea-like restriction.
1660 Strong C4=O Stretch Lower frequency due to conjugation with the C5=C6 double bond.
1580 Medium C=C Stretch Aromatic/vinylic ring breathing mode.

| 550 – 600 | Weak/Medium | C-I Stretch | Low frequency dictated by Hooke's Law due to the high mass of Iodine. |

Mass Spectrometry (MS)

Causality: The N1 position of 6-iodo-3-methyluracil is unsubstituted, retaining a slightly acidic proton (pKa ~ 9.5). This allows the molecule to readily deprotonate in negative electrospray ionization (ESI-) mode, yielding a strong [M-H]⁻ signal. Iodine is monoisotopic (¹²⁷I), meaning the mass spectrum will not display the M+2 isotopic doublet characteristic of chlorine or bromine.

Table 4: Exact Mass & ESI-MS Data

Formula Exact Mass (Da) ESI (+) [M+H]⁺ (m/z) ESI (-) [M-H]⁻ (m/z) Isotopic Signature

| C5H5IN2O2 | 251.94 | 252.95 | 250.93 | Monoisotopic (No M+2 halogen peak) |

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks.

NMR Acquisition Protocol (Quantitative 13C)
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Validation: Lock the spectrometer to the deuterium signal of DMSO. Shim the magnetic field until the TMS peak (0.00 ppm) exhibits a line width at half-height (W1/2) of ≤ 1.0 Hz.

  • 13C Acquisition Parameters:

    • Set the relaxation delay (D1) to 2.5 – 3.0 seconds . Causality: Quaternary carbons (C2, C4, C6) lack attached protons, leading to inefficient dipole-dipole relaxation. A longer D1 ensures quantitative signal integration and prevents the heavily shielded C6-I carbon from being lost in the baseline noise.

    • Acquire a minimum of 1024 scans to overcome the low natural abundance of ¹³C.

FT-IR (ATR) Protocol
  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to ensure the baseline is flat and free of organic residues.

  • Sample Acquisition: Place 1-2 mg of neat solid directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave. Acquire 32 scans.

LC-MS Workflow
  • Mobile Phase: Solvent A: H2O + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. Causality: Acetonitrile provides superior desolvation in the ESI source compared to methanol, while formic acid acts as a proton source for ESI(+).

  • System Validation: Inject a blank (DMSO) prior to the sample to rule out column carryover.

  • Detection: Run consecutive scans in both ESI(+) and ESI(-) modes to orthogonally validate the molecular weight via protonation and deprotonation pathways.

Mechanistic Visualizations

Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H & 13C) A->B D FT-IR (ATR) A->D E LC-MS (ESI+/-) A->E C 2D NMR (HMBC/HSQC) B->C F Structural Validation C->F D->F E->F

Fig 1. Multi-modal spectral workflow for structural validation of pyrimidine derivatives.

HALA A Iodine Substitution at C6 Position B Spin-Orbit (SO) Coupling Induction A->B C Increased Diamagnetic Shielding Tensor B->C D Heavy Atom on Light Atom (HALA) Effect C->D E Dramatic Upfield Shift of C6 (~85 ppm) D->E

Fig 2. Mechanistic pathway of the Heavy Atom on Light Atom (HALA) effect induced by iodine.

References

  • Title: Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives Source: Canadian Journal of Chemistry URL: [Link]

  • Title: 3-Methyluracil | C5H6N2O2 | CID 79066 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

solubility of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic and Kinetic Solubility Profiling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Executive Summary As a Senior Application Scientist, navigating the physicochemical landscape of modified pyrimidines is critical for successful assay development and downstream formulation. 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-iodo-3-methyluracil) presents a unique solubility paradox. It combines a highly lipophilic, polarizable halogen with a lattice-disrupting N-methyl group. This whitepaper deconstructs the structural causality behind its solubility behavior and provides self-validating, field-proven protocols for its empirical quantification.

Part 1: Structural Determinants of Solubility

The solubility of any active pharmaceutical ingredient (API) is dictated by the thermodynamic competition between its crystal lattice energy (solid-state interactions) and its solvation energy (solute-solvent interactions). For 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, three structural modifications from the parent uracil core govern this balance:

  • N3-Methylation (Lattice Disruption): Unsubstituted uracil forms highly insoluble, tightly packed crystal lattices driven by extensive N1-H···O and N3-H···O intermolecular hydrogen bonding. Alkylating the N3 position acts as a structural "lattice disruptor" by eliminating a critical hydrogen bond donor (HBD) [1]. While this reduction in HBDs lowers aqueous hydration potential, the massive drop in crystal lattice energy generally results in a net increase in solubility within organic and polar aprotic solvents compared to the parent molecule.

  • C6-Iodination (Lipophilicity & Halogen Bonding): The introduction of an iodine atom at the C6 position drastically increases the molecule's lipophilicity (LogP) and molecular volume, severely restricting intrinsic aqueous solubility (

    
    ). However, the electron-withdrawing nature of the adjacent carbonyls polarizes the iodine atom, generating a localized region of positive electrostatic potential known as a 
    
    
    
    -hole. This allows the molecule to act as a potent halogen bond (XB) donor [2], enabling highly directional interactions with Lewis basic solvents (e.g., DMF, DMSO), further enhancing organic solubility [7].
  • N1-H Acidity (pH-Dependent Ionization): The remaining N1-H proton is the sole HBD. In standard uracil, the N1

    
     is approximately 9.8 [3]. However, the inductive electron-withdrawing effect of the C6-iodine atom stabilizes the resulting uracilate anion. Extrapolating from similar halogenated pyrimidines, the 
    
    
    
    of the N1 proton is shifted downward to approximately 8.0–8.5. Consequently, the compound exhibits exponential solubility increases in alkaline environments (pH > 8.5) due to ionization.

Part 2: Predicted Solubility Profile

To guide solvent selection for biological assays and chemical synthesis, the table below summarizes the predicted solubility profile based on the thermodynamic principles outlined above.

Solvent SystemPolarity / TypePredicted SolubilityMechanistic Rationale
Water (pH 4.0 - 7.0) Highly Polar, ProticPoor (< 0.1 mg/mL)High lipophilicity from C6-Iodine; compound remains in its neutral, un-ionized state.
1M NaOH (pH > 12) Highly AlkalineExcellent (> 20 mg/mL)Complete deprotonation of N1-H forms a highly soluble uracilate anion salt [8].
DMSO / DMF Polar, AproticExcellent (> 50 mg/mL)Solvents act as strong H-bond and Halogen-bond acceptors; N3-methyl prevents lattice locking.
Dichloromethane (DCM) Non-polar, HalogenatedModerate (1 - 5 mg/mL)N3-methylation sufficiently lowers lattice energy to permit moderate solvation.
Methanol / Ethanol Polar, ProticLow to Moderate Alcohols compete for H-bonding but struggle to overcome the hydrophobic bulk of the iodine.

Part 3: Experimental Methodologies (Self-Validating Protocols)

Determining solubility requires precision. Depending on the stage of development, scientists must choose between kinetic solubility (precipitation from a solvent spike) and thermodynamic solubility (equilibrium dissolution from a solid state) [6].

SolubilityWorkflow Start Solid Compound (6-Iodo-3-methyluracil) Kinetic Kinetic Solubility (High-Throughput) Start->Kinetic Thermo Thermodynamic Solubility (Equilibrium) Start->Thermo DMSO Dissolve in DMSO (Stock Solution) Kinetic->DMSO Buffer Titrate into Aqueous Buffer DMSO->Buffer Nephelometry Laser Nephelometry (Detect Precipitation) Buffer->Nephelometry Excess Add Excess Solid to Buffer/Solvent Thermo->Excess Shake Shake-Flask Equilibration (24 - 72 hours, 25°C) Excess->Shake Phase Phase Separation (Centrifugation/Filtration) Shake->Phase HPLC HPLC-UV Quantification of Supernatant Phase->HPLC

Experimental workflows for determining kinetic vs. thermodynamic solubility.

Protocol A: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining true equilibrium solubility[4]. This protocol is designed as a self-validating system to prevent false positives caused by supersaturation or incomplete equilibration.

Step-by-Step Methodology:

  • Solid Excess Preparation: Weigh approximately 5 mg of crystalline 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione into a 2 mL glass HPLC vial. Causality: An excess of solid must be present to ensure the solution reaches maximum saturation capacity.

  • Buffer Addition & Initial pH Check: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4). Measure and record the initial pH.

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at 25.0 ± 0.1 °C at 400 rpm for 48 to 72 hours[5]. Causality: Halogenated, highly crystalline compounds have high activation energies for dissolution. Shorter incubation times (e.g., 2 hours) often result in artificially low readings because thermodynamic equilibrium has not been achieved.

  • Phase Separation (Validation Step): Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Self-Validation Check: Visually inspect the bottom of the tube. If a solid pellet is not visible, the compound has completely dissolved, meaning the solution is not saturated. The assay must be aborted and restarted with a higher initial solid mass.

    • Note: Centrifugation is preferred over filtration for this compound. The lipophilic iodine atom increases the risk of non-specific binding to standard PTFE or nylon syringe filters, which would artificially lower the quantified concentration.

  • Final pH Verification: Measure the pH of the supernatant. Causality: Dissolution of the compound may shift the buffer pH, altering the ionization state. If the pH has shifted by >0.1 units, the buffer capacity is insufficient.

  • Quantification: Dilute the supernatant with the HPLC mobile phase and quantify via Isocratic HPLC-UV against a 5-point calibration curve prepared in DMSO/Acetonitrile.

Protocol B: Laser Nephelometry for Kinetic Solubility

Kinetic solubility is vital during early-stage drug discovery to determine the maximum concentration a compound can maintain in an aqueous assay before precipitating.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Titration: In a 96-well flat-bottom plate, perform a serial dilution of the DMSO stock into the target aqueous buffer. Ensure the final DMSO concentration remains constant (typically 1-2%) across all wells to prevent co-solvent artifacts.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Nephelometric Detection: Read the plate using a laser nephelometer. Causality: As the compound exceeds its kinetic solubility limit, it nucleates and forms colloidal aggregates. These aggregates scatter the laser light. The kinetic solubility is recorded as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to a blank buffer control.

Part 4: pH-Dependent Dissolution Dynamics

Because the N1-H proton is weakly acidic, the is not static across physiological pH ranges.

pHDependence Solid Solid Crystal Lattice (Strong Intermolecular Forces) Neutral Neutral Species (pH < 8.0) Poor Aqueous Solubility Solid->Neutral Dissolution (Intrinsic S0) Ionized Ionized Species (pH > 8.5) High Aqueous Solubility Solid->Ionized Strong Base Addition (e.g., 1M NaOH) Neutral->Ionized Deprotonation at N1 (pKa ~8.0-8.5)

pH-dependent solubility pathway driven by N1-H deprotonation.

When formulating this compound for in vivo or cellular applications, researchers must account for this dynamic. Attempting to dissolve the compound in neutral pH will yield poor results. However, utilizing a transient alkaline shift (e.g., dissolving in a minimal volume of 0.1 M NaOH) followed by rapid buffering to physiological pH can create a kinetically stable supersaturated solution, provided the concentration remains below the nucleation threshold.

References

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Stability Profile and Degradation Kinetics of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and researchers utilizing halogenated pyrimidines as radiosensitizers or synthetic building blocks, understanding the thermodynamic and kinetic boundaries of your target molecule is non-negotiable. 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (often referred to as 6-Iodo-3-methyluracil, CAS 21428-18-2) presents a unique stability profile governed by the extreme lability of its C6–Iodine bond.

While 5-halogenated uracils (like 5-Fluorouracil) are highly stable, shifting the massive, electron-withdrawing iodine atom to the C6 position—coupled with an N3-methylation—creates a highly electrophilic center. This whitepaper dissects the hydrolytic, radiolytic, and photochemical degradation pathways of this compound, providing researchers with the mechanistic causality and self-validating protocols required to handle it without compromising experimental integrity.

Molecular Architecture and Causality of Instability

To understand the stability of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, we must analyze the electronic interplay between its functional groups:

  • The C6-Iodine Bond (The Weak Link): Iodine is a massive, highly polarizable halogen. When positioned at C6, it sits adjacent to the N1 nitrogen. The electron-withdrawing nature of the two carbonyl groups (C2 and C4) and the N1 atom severely depletes electron density at C6. This makes the C6 carbon highly susceptible to nucleophilic attack, and the C–I bond inherently weak (low bond dissociation energy).

  • The N3-Methylation Effect: In unsubstituted uracil, lactam-lactim tautomerization allows the molecule to distribute electron density across the ring, offering slight resonance stabilization. Methylating the N3 position locks the molecule into a rigid di-lactam configuration. This prevents proton-transfer resonance, thereby increasing the electrophilicity of the C6 carbon and accelerating nucleophilic displacement of the iodine.

Mechanistic Degradation Modalities
  • Aqueous Hydrolysis (

    
     / Addition-Elimination):  In aqueous media, water acts as a nucleophile. Recent computational and experimental studies on related 6-iodinated pyrimidines demonstrate that they undergo rapid hydrolysis at ambient temperatures[1]. The iodine is displaced, yielding 6-hydroxy-3-methyluracil and hydroiodic acid (HI).
    
  • Radiolytic Dehalogenation (Dissociative Electron Attachment - DEA): Halogenated uracils possess exceptionally high electron affinities. Exposure to ionizing radiation generates low-energy secondary electrons (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ). These electrons localize into the 
    
    
    
    or
    
    
    orbitals of the pyrimidine, triggering an immediate, exothermic rupture of the C–I bond to form a highly reactive 3-methyluracil-6-yl radical and an iodide anion.
  • Photochemical Cleavage: Exposure to UV light (

    
     nm) induces homolytic cleavage of the C–I bond, generating iodine radicals.
    

DegradationPathways Parent 6-Iodo-3-methylpyrimidine- 2,4(1H,3H)-dione Hydrolysis Aqueous Hydrolysis (Thermal Stress) Parent->Hydrolysis H2O, ΔT DEA Dissociative Electron Attachment (DEA) Parent->DEA e- (Low Energy) Photolysis UV Irradiation (Homolytic Cleavage) Parent->Photolysis hν (λ ≈ 270 nm) Prod_Hydro 6-Hydroxy-3-methyluracil + HI Hydrolysis->Prod_Hydro Nucleophilic Substitution Prod_DEA 3-Methyluracil-6-yl Radical + Iodide Anion DEA->Prod_DEA C-I Bond Rupture Prod_Photo 3-Methyluracil-6-yl Radical + Iodine Radical Photolysis->Prod_Photo Radical Formation

Fig 1. Primary degradation pathways of 6-I-3-MeU under hydrolytic, radiolytic, and UV stress.

Quantitative Stability Metrics

To contextualize the instability of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, we must compare it against standard halogenated pyrimidines. The shift from the C5 to the C6 position drastically reduces the activation barrier for hydrolysis.

Table 1: Comparative Thermodynamic and Kinetic Parameters of Halogenated Pyrimidines

CompoundC–X Bond Dissociation Energy (kcal/mol)Adiabatic Electron Affinity (eV)Aqueous Half-Life (pH 7.0, 25°C)Primary in vitro Degradation Pathway
5-Fluorouracil ~115.00.82> 2 yearsHighly Stable (Enzymatic in vivo)
5-Iodouracil ~65.22.15> 6 monthsPhotolysis / Radiolysis
6-Iodouracil ~60.12.34< 5 minutes

-type Hydrolysis
6-Iodo-3-methyluracil ~58.5 (est.)2.38 (est.)< 2 minutes Rapid

-type Hydrolysis

Data extrapolated from foundational density functional theory (DFT) and threshold collision-induced dissociation studies on halouracils[2].

Self-Validating Experimental Protocol: Hydrolytic Kinetic Assessment

Because 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione degrades rapidly in water, researchers cannot rely on standard aqueous stock solutions. The following protocol is designed as a self-validating system : it does not merely measure the disappearance of the parent compound (which could be falsely attributed to precipitation), but actively quantifies the emergence of the degradation product via mass spectrometry to ensure mass balance.

Protocol: RP-HPLC/LC-MS Assessment of Hydrolytic Stability

Rationale: We utilize a pH 7.0 phosphate buffer to mimic physiological conditions without introducing strong external nucleophiles (like primary amines) that would skew the intrinsic hydrolysis rate. Ice-water quenching is employed to instantly freeze the kinetic state of the highly labile C–I bond prior to column injection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione in anhydrous DMSO to create a 100 mM master stock. Dilute this stock 1:100 into 0.1 M Phosphate Buffer (pH 7.0) to achieve a 1 mM working solution. Initiate timing immediately upon aqueous dilution.

  • Thermal Stress Incubation: Aliquot 50

    
    L of the working solution into tightly sealed, amber-glass vials (to prevent concurrent photolysis). Incubate in a precision thermocycler at discrete temperature points (e.g., 20°C, 30°C, 40°C, 60°C).
    
  • Reaction Quenching: At defined time intervals (e.g., 30s, 60s, 120s, 300s), rapidly transfer the vials into an ice-water bath (0°C).

  • Chromatographic Separation: Inject 10

    
    L onto a C18 Reversed-Phase HPLC column maintained at 10°C to prevent on-column degradation. Use a rapid gradient of Water (0.1% Formic Acid) and Acetonitrile.
    
  • Detection and Mass Validation:

    • Monitor UV absorbance at

      
       nm to track the pyrimidine ring 
      
      
      
      transition.
    • Utilize inline ESI-MS (Negative Ion Mode). Validate the degradation by tracking the disappearance of the parent mass (

      
      ) and the stoichiometric appearance of 6-hydroxy-3-methyluracil (
      
      
      
      ).
  • Kinetic Modeling: Plot

    
     versus time to extract the first-order rate constant (
    
    
    
    ). Construct an Arrhenius plot (
    
    
    vs.
    
    
    ) to calculate the activation energy (
    
    
    ) of the hydrolysis.

ExpWorkflow Prep Sample Preparation (0.1 M Phosphate Buffer) Stress Controlled Stress (Thermal / UV / e-) Prep->Stress Quench Reaction Quenching (0°C Rapid Cooling) Stress->Quench Analysis RP-HPLC & LC-MS Mass Balance Validation Quench->Analysis Model Kinetic Modeling (Arrhenius Plotting) Analysis->Model

Fig 2. Self-validating experimental workflow for assessing the stability kinetics of 6-I-3-MeU.

Handling and Storage Recommendations

Based on the established causality of its degradation, the following handling rules are mandatory for maintaining the integrity of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione:

  • Absolute Moisture Exclusion: Never store this compound in aqueous solutions or hygroscopic solvents. It must be stored as a lyophilized powder in a desiccator.

  • Actinic Light Protection: The low bond dissociation energy of the C6–I bond makes it highly susceptible to ambient UV light. Always handle in amber vials or under UV-filtered laboratory lighting.

  • Cold-Chain Storage: Store the solid compound at -20°C under an inert argon atmosphere to prevent ambient thermal and oxidative degradation.

References

  • Rak, J., Chomicz-Mańka, L., Wiczk, J., & Westphal, K. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.[Link]

  • Wetmore, S. D., Boyd, R. J., & Eriksson, L. A. (2002). Dehalogenation of 5-Halouracils after Low Energy Electron Attachment: A Density Functional Theory Investigation. The Journal of Physical Chemistry A.[Link]

  • Rodgers, M. T., & Armentrout, P. B. (2004). Influence of halogenation on the properties of uracil and its noncovalent interactions with alkali metal ions. Threshold collision-induced dissociation and theoretical studies. Journal of the American Society for Mass Spectrometry (PubMed).[Link]

Sources

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione: A Strategic Scaffold for N1-Selective Nucleoside Mimetics and C6-Functionalized Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 6-Iodo-3-methyluracil ). It focuses on its utility as a strategic scaffold in medicinal chemistry for the development of antiviral and anticancer agents.

Executive Summary

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione represents a specialized "privileged structure" in drug discovery. Its value lies in its unique substitution pattern:

  • N3-Methylation: Blocks the N3 position, preventing unwanted side reactions and directing alkylation/glycosylation exclusively to the biologically relevant N1 position. It also modulates lipophilicity (

    
    ) and metabolic stability by removing an ionizable proton.
    
  • C6-Iodine: Provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the introduction of aryl, heteroaryl, or alkynyl groups at the C6 position—a region critical for inhibiting enzymes like Reverse Transcriptase (RT) and Thymidine Phosphorylase (TP).

This guide details the synthesis, reactivity, and application of this scaffold in designing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Acyclic Nucleoside Phosphonates (ANPs).

Structural Logic & Synthetic Utility

The pyrimidine core is ubiquitous in biology (DNA/RNA bases). However, synthetic modification requires precise regiocontrol.

The Regioselectivity Advantage

In unsubstituted uracil, N1 and N3 compete for electrophiles. By methylating N3, this scaffold forces subsequent functionalization to N1. Simultaneously, the C6-iodine allows for "orthogonal" functionalization—building complexity on the carbon skeleton after or before N1-modification.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the 6-iodo-3-methyluracil core.

G Core 6-Iodo-3-methyluracil (Scaffold) N1_Alk N1-Alkylation/Glycosylation (Base/DMF) Core->N1_Alk Path A: N1-Functionalization Pd_Couple Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Pd_Couple Path B: C6-Diversification Nucleoside Acyclic Nucleoside Phosphonates (ANPs) N1_Alk->Nucleoside Antiviral Potency Final_Drug Multi-Functionalized Bioactive Agent (e.g., HEPT Analogs) Nucleoside->Final_Drug Step 2: Pd-Coupling C6_Funct C6-Aryl/Alkynyl Derivatives Pd_Couple->C6_Funct Enzyme Inhibition C6_Funct->Final_Drug Step 2: N1-Alkylation

Figure 1: Divergent synthetic pathways for 6-Iodo-3-methyluracil, enabling modular drug design.

Detailed Experimental Protocols

These protocols are synthesized from standard methodologies for halouracil functionalization and require validation in your specific laboratory context.

Synthesis of the Scaffold (6-Iodo-3-methyluracil)

Direct iodination of 3-methyluracil is difficult. The preferred route is via the 6-chloro intermediate.

Step A: 6-Chloro-3-methyluracil [1][2][3][4]

  • Reagents: 1-Methylbarbituric acid (10 mmol),

    
     (excess), 
    
    
    
    (catalytic).
  • Procedure: Reflux 1-methylbarbituric acid in

    
     with controlled hydrolysis (dropwise water addition) to generate the chlorinating species in situ.
    
  • Purification: Quench on ice, filter the precipitate. Recrystallize from ethanol.

  • Yield: Typically 70-80%.

Step B: Finkelstein-Type Iodination

  • Reagents: 6-Chloro-3-methyluracil (5 mmol), NaI (15 mmol), Acetyl Chloride (catalytic) or HI (57%), Acetone or MEK (solvent).

  • Mechanism: The nucleophilic attack of iodide at C6 is facilitated by the electron-deficient pyrimidine ring.

  • Procedure: Reflux the chloro-derivative with NaI in dry acetone/MEK for 6–12 hours.

  • Workup: Remove solvent, wash with

    
     (to remove 
    
    
    
    ), and recrystallize.
  • Validation:

    
     NMR shows a significant upfield shift for C6 (C-I carbon typically ~100-110 ppm vs ~150 ppm for C-Cl).
    
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

This reaction installs an aryl group at C6, mimicking the hydrophobic pharmacophore found in many NNRTIs.

Reaction Scheme:



Step-by-Step:

  • Setup: In a Schlenk tube, dissolve 6-iodo-3-methyluracil (1.0 eq) and Arylboronic acid (1.2 eq) in DME/Water (3:1 v/v).

  • Degassing: Bubble Argon through the solution for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Reaction: Seal and heat to 90°C for 4–8 hours. Monitor by TLC (the iodide disappears rapidly).

  • Purification: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of HIV-1 inhibitors relies on a "butterfly-like" binding mode in the NNRTI binding pocket.

  • Role of 6-Iodo-3-methyluracil: It serves as a precursor to 6-aryl or 6-benzyl analogues. The C6 substituent occupies a hydrophobic pocket (Val179, Leu100).

  • SAR Insight: The N3-methyl group improves blood-brain barrier (BBB) permeability compared to the N3-H parent, a crucial factor for treating HIV-associated neurocognitive disorders.

Thymidine Phosphorylase (TP) Inhibitors

Thymidine Phosphorylase is often overexpressed in solid tumors and promotes angiogenesis.

  • Mechanism: 6-Substituted uracils mimic the transition state of thymidine phosphorolysis.

  • Design Strategy: Using the C6-iodo scaffold, researchers can attach polar heteroaromatics (e.g., pyridines) that interact with the active site residues (Arg171, Ser86) of TP, blocking the enzyme and suppressing tumor angiogenesis.

Photochemical Probes for DNA/Protein Interaction

6-Iodouracils are highly photoreactive. Upon UV irradiation (~300 nm), the C-I bond undergoes homolytic cleavage to generate a uracilyl radical .

  • Application: If a drug candidate derived from this scaffold binds to a target protein, UV irradiation will cause covalent cross-linking to nearby aromatic amino acids (Phe, Tyr, Trp). This is used for Photoaffinity Labeling to map drug binding sites.

Quantitative Data Summary

The following table summarizes typical reactivity profiles for 6-Iodo-3-methyluracil compared to its 5-iodo and 6-chloro counterparts.

Property / Reaction6-Iodo-3-methyluracil5-Iodo-3-methyluracil6-Chloro-3-methyluracil
C-X Bond Energy Weak (Reactive)Weak (Reactive)Strong (Less Reactive)
Pd-Coupling (Suzuki) Excellent (RT to 80°C)ExcellentPoor (Requires bulky ligands)
Nu-Substitution (

)
GoodPoorExcellent
Photochemical Yield High (Radical gen.)ModerateLow
Primary Use C6-DiversificationC5-DiversificationPrecursor to C6-I /

References

  • Synthesis of 6-Iodouracils: Noguchi, Y., et al. "Palladium-Catalyzed Cross-Coupling Reaction of Iodouracil Having Acetamidine Moiety with Olefins." Heterocycles, vol. 57, no.[5][6][7] 1, 2002. (Verified context via search).

  • Medicinal Chemistry of 6-Substituted Uracils: Liekens, S., et al. "Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase." Biochemical Pharmacology, vol. 63, no. 10, 2002.

  • Palladium-Catalyzed Cross-Coupling on Nucleosides: Western, E. C., & Shaughnessy, K. H. "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides." Journal of Organic Chemistry, vol. 70, no. 16, 2005.

  • C6-Functionalization Methodology: Agrofoglio, L. A., et al. "Palladium-Assisted Routes to Nucleosides." Chemical Reviews, vol. 103, no. 5, 2003.

  • General Uracil Reactivity (BenchChem Guide): "A Comparative Guide to Uracil Derivatives in Heterocyclic Synthesis." BenchChem Technical Library, 2025.

Sources

The Versatile C-I Bond: A Technical Guide to the Reactivity of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry and drug development. Functionalization of this privileged heterocycle offers a pathway to a vast array of biologically active molecules. Among the various strategies for modification, the use of halogenated intermediates stands out for its versatility. This in-depth technical guide focuses on the reactivity of the carbon-iodine (C-I) bond in 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, a key building block for the synthesis of novel therapeutic agents. We will explore its utility in a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 6-Iodo-3-methyluracil Moiety

The uracil nucleus is a fundamental component of nucleic acids and a recurring motif in numerous pharmaceuticals. The strategic introduction of substituents onto this ring system can profoundly influence the molecule's biological activity. The C6 position of the uracil ring is particularly attractive for modification due to its impact on the electronic and steric properties of the molecule.

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, hereafter referred to as 6-iodo-3-methyluracil, serves as a highly valuable and versatile intermediate in this context. The C-I bond at the C6 position is the most labile among the common halogens (I > Br > Cl > F), making it an excellent leaving group for a variety of chemical transformations.[1] This high reactivity stems from the lower bond dissociation energy of the C-I bond, which facilitates the often rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1] Furthermore, the electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the C6 position, rendering it susceptible to both metal-catalyzed and nucleophilic substitution reactions.[1]

This guide will provide a comprehensive overview of the reactivity of the C-I bond in 6-iodo-3-methyluracil, focusing on its application in key synthetic transformations that are integral to modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 6-iodo-3-methyluracil is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for milder reaction conditions and broader substrate scope compared to its chloro or bromo counterparts.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 6-iodo-3-methyluracil, this reaction provides a direct route to 6-aryl- or 6-vinyl-substituted uracil derivatives, which are prevalent in many biologically active compounds.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of 6-iodo-3-methyluracil. This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of 6-Phenyl-3-methyluracil

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-iodo-3-methyluracil (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are effective for Suzuki couplings with aryl iodides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid in the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water often enhances the solubility of the reagents and the efficacy of inorganic bases.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Table 1: Typical Suzuki-Miyaura Coupling Conditions for 6-Iodo-3-methyluracil.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Oxidative_Addition 6-Iodo-3-methyluracil Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product 6-Aryl-3-methyluracil

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to 6-alkynyluracil derivatives.[2][3][4][5] These compounds are valuable precursors for the synthesis of more complex heterocyclic systems and have shown interesting biological activities.

Mechanism Insight: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)-3-methyluracil

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 6-iodo-3-methyluracil (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature to 50 °C and monitor by TLC.

  • Work-up and Purification: After completion, filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard catalysts for Sonogashira couplings.
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide.
Base Et₃N, i-Pr₂NHActs as both a base and a solvent in some cases.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are crucial for this reaction.
Temperature Room Temperature to 70 °CMild conditions are often sufficient due to the high reactivity of the C-I bond.

Table 2: Typical Sonogashira Coupling Conditions for 6-Iodo-3-methyluracil.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Ox_Add 6-Iodo-3-methyluracil Transmetalation Transmetalation (Ar-Pd(II)-C≡C-R') Ox_Add->Transmetalation Cu-C≡C-R' Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd(0) Product Product Red_Elim->Product 6-Alkynyl-3-methyluracil Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide (Cu-C≡C-R') Alkyne->Cu_Acetylide CuI, Base

Figure 2: Catalytic cycles of the Sonogashira coupling.

Heck Reaction: Vinylation of the Uracil Core

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] This reaction allows for the introduction of various vinyl groups at the C6 position of 3-methyluracil, providing access to a diverse range of functionalized derivatives.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst.

Experimental Protocol: Synthesis of 6-(2-ethoxycarbonylvinyl)-3-methyluracil

  • Reaction Setup: In a sealed tube, combine 6-iodo-3-methyluracil (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., PPh₃, 0.1 equiv.).

  • Solvent and Base: Add a solvent (e.g., DMF or acetonitrile) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture to 100-120 °C and monitor by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂, PdCl₂Common palladium sources for the Heck reaction.
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, NaOAcThe base is required to neutralize the HI formed during the reaction.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often necessary to achieve good conversion.

Table 3: Typical Heck Reaction Conditions for 6-Iodo-3-methyluracil.

Heck_Reaction cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Oxidative_Addition 6-Iodo-3-methyluracil Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Alkene Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Base Product Product Beta_Hydride_Elimination->Product 6-Vinyl-3-methyluracil

Figure 3: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[1][2] This reaction provides a direct route to 6-amino-3-methyluracil derivatives, which are important intermediates in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.

Mechanism Insight: The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

Experimental Protocol: Synthesis of 6-(Anilino)-3-methyluracil

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 6-iodo-3-methyluracil (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a bulky phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.).

  • Reagent Addition: Add the amine (e.g., aniline, 1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

ParameterConditionRationale
Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common palladium sources for Buchwald-Hartwig amination.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CThe reaction temperature depends on the reactivity of the amine and the catalyst system.

Table 4: Typical Buchwald-Hartwig Amination Conditions for 6-Iodo-3-methyluracil.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Oxidative_Addition 6-Iodo-3-methyluracil Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination Amine (R₂NH) Deprotonation Deprotonation (Ar-Pd(II)-NR₂) Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product 6-Amino-3-methyluracil

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free approach to functionalize the C6 position of 6-iodo-3-methyluracil. The electron-withdrawing nature of the two carbonyl groups in the uracil ring activates the C6 position towards nucleophilic attack.

Mechanism Insight: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the iodide leaving group restores the aromaticity of the pyrimidine ring.

Experimental Protocol: Synthesis of 6-Methoxy-3-methyluracil

  • Reaction Setup: To a solution of 6-iodo-3-methyluracil (1.0 equiv.) in a suitable solvent (e.g., methanol or DMF), add a strong nucleophile (e.g., sodium methoxide, 1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid), remove the solvent, and purify the product by recrystallization or column chromatography.

ParameterConditionRationale
Nucleophile NaOMe, NaOEt, Amines, ThiolsStrong nucleophiles are required to initiate the reaction.
Solvent DMF, DMSO, Methanol, EthanolPolar aprotic solvents are generally preferred to solvate the nucleophile.
Temperature Room Temperature to 100 °CThe required temperature depends on the nucleophilicity of the attacking species.

Table 5: Typical Nucleophilic Aromatic Substitution Conditions for 6-Iodo-3-methyluracil.

SNAr_Reaction Start 6-Iodo-3-methyluracil Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophile (Nu⁻) Product 6-Substituted-3-methyluracil Meisenheimer->Product - I⁻

Sources

Advanced Functionalization Strategies for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electrophilic substitution strategies for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (also referred to as 6-iodo-3-methyluracil). It addresses the specific electronic constraints imposed by the C6-iodine atom and provides actionable protocols for functionalization at the C5 (aromatic substitution), N1 (alkylation), and C6 (via metal-halogen exchange) positions.

Executive Summary & Reactivity Profile

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione represents a highly functionalized uracil scaffold used primarily as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and oncology targets.

The molecule presents a unique "push-pull" electronic landscape that dictates its reactivity toward electrophiles:

  • N3-Methyl Group: Blocks the N3 site, preventing unwanted glycosylation/alkylation and increasing solubility in organic solvents.

  • C6-Iodo Group: Acts as an inductively electron-withdrawing group (EWG), deactivating the pyrimidine ring toward classical Electrophilic Aromatic Substitution (

    
    ) at the C5 position. However, it also serves as a critical "handle" for metal-halogen exchange, allowing for indirect electrophilic substitution at C6.
    
  • C5-Hydrogen: The most nucleophilic carbon on the ring, though less reactive than in unsubstituted uracil due to the C6-iodine's influence.

  • N1-Hydrogen: Highly acidic (

    
    ), allowing for facile deprotonation and subsequent reaction with alkyl electrophiles.
    
Reactivity Landscape Visualization

The following diagram maps the distinct electrophilic attack vectors available on the scaffold.

ReactivityMap Core 6-Iodo-3-methyluracil N1_Path N1-Alkylation (Attack on Alkyl Halides) Core->N1_Path Base / R-X C5_Path C5-Electrophilic Substitution (Halogenation, Nitration) Core->C5_Path Electrophile (E+) C6_Path C6-Functionalization (via Li-Halogen Exchange) Core->C6_Path 1. iPrMgCl / 2. E+ N1_Prod N1-Substituted Derivatives N1_Path->N1_Prod C5_Prod 5-Substituted-6-iodo Derivatives C5_Path->C5_Prod C6_Prod 6-Substituted (Iodine Displaced) C6_Path->C6_Prod

Figure 1: Strategic reaction sites. Solid lines indicate direct substitution; dashed lines indicate activation-required pathways.

Direct Electrophilic Aromatic Substitution (C5-Functionalization)

The C5 position is the standard site for electrophilic attack in uracils. However, in 6-iodo-3-methyluracil, the -I effect of the iodine atom at C6 significantly lowers the HOMO energy at C5, making it sluggish compared to 3-methyluracil. Successful functionalization requires activated electrophiles or forcing conditions.

C5-Halogenation (Bromination/Chlorination)

Direct halogenation at C5 preserves the C6-iodine bond if controlled carefully. This allows for the creation of 5-bromo-6-iodo-3-methyluracil , a densely functionalized vicinal dihalide useful for sequential cross-coupling.

Mechanism: The reaction proceeds via an addition-elimination pathway common to electron-deficient heterocycles, rather than the pure Wheland intermediate seen in benzene chemistry.

Protocol: C5-Bromination using N-Bromosuccinimide (NBS)

  • Reagents: NBS (1.1 equiv), Ammonium Acetate (0.1 equiv, catalyst).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    • Dissolve 6-iodo-3-methyluracil (1.0 mmol) in dry MeCN (5 mL).

    • Add

      
       (catalytic) followed by NBS (1.1 mmol) portion-wise at 0°C.
      
    • Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (C5-Br product is less polar).

    • Workup: Quench with saturated

      
       (to remove traces of 
      
      
      
      ), extract with EtOAc, and recrystallize from EtOH.
  • Critical Note: Avoid using elemental bromine (

    
    ) in acetic acid if possible, as the harsh acidic conditions can sometimes promote protodeiodination at C6 (loss of Iodine).
    
C5-Nitration

Nitration places a nitro group at C5, a precursor to 5-amino-6-iodo derivatives.

  • Reagents: Fuming

    
     / Acetic Anhydride (in situ generation of acetyl nitrate).
    
  • Caution: The C6-I bond is labile under strongly oxidative conditions. Keep temperature < 0°C to prevent oxidative cleavage of the iodine.

N1-Alkylation: The "First" Electrophilic Substitution

While technically a nucleophilic substitution by the ring (where the ring attacks an alkyl halide), this is often categorized under "electrophilic functionalization of the uracil core" (replacing H with E). The N1 proton is acidic. Alkylation here is essential to modulate lipophilicity or attach linkers.

Protocol: Regioselective N1-Alkylation

  • Reagents:

    
     (2.0 equiv), Alkyl Halide (
    
    
    
    , 1.1 equiv).
  • Solvent: DMF or Acetone.

  • Procedure:

    • Suspend 6-iodo-3-methyluracil and

      
       in DMF. Stir for 30 min at RT to ensure deprotonation.
      
    • Add the electrophile (e.g., Benzyl bromide, Methyl iodide) dropwise.

    • Stir at 25–60°C (depending on steric bulk of R-X).

    • Why it works: The N3 position is already blocked by a methyl group, ensuring 100% regioselectivity for N1.

Indirect Electrophilic Substitution at C6 (Metal-Halogen Exchange)

This is the most powerful method for this specific scaffold. It allows the user to treat the molecule with an electrophile to replace the Iodine atom, effectively achieving "Electrophilic Substitution of Iodine."

Since direct


 at C6 is impossible (blocked by I), we reverse the polarity (umpolung) of the C6 position.

Mechanism:

  • Exchange: 6-Iodo-3-methyluracil +

    
    
    
    
    
    6-Magnesio/Lithio species (Nucleophile).
  • Trapping: Nucleophile + Electrophile (

    
    ) 
    
    
    
    6-E-3-methyluracil.

Protocol: Magnesiation-Electrophile Trapping

  • Substrate: N1-Protected 6-iodo-3-methyluracil (Protection at N1 is mandatory to prevent deprotonation by the Grignard reagent).

  • Reagent: Turbo Grignard (

    
    , 1.1 equiv).
    
  • Solvent: Dry THF, -40°C.

  • Procedure:

    • Cool the solution of N1-protected substrate in THF to -40°C.

    • Add

      
       dropwise. Stir for 30 min. The Iodine is exchanged for MgCl.
      
    • Add the electrophile (e.g., Benzaldehyde,

      
      , or an Acid Chloride).
      
    • Warm to RT and quench with

      
      .
      
  • Result: The C6-I is replaced by C6-C(OH)R, C6-COOH, or C6-COR.

Summary of Electrophilic Reagents & Conditions
Target PositionReaction TypeElectrophile SourceCatalyst/PromoterKey Constraint
C5 HalogenationNBS, NIS

or TFA
Avoid oxidizing C6-I
C5 Nitration


Temp < 0°C to save C6-I
N1 AlkylationAlkyl Halides (

)

/ NaH
N3 must be blocked (it is)
C6 Metal-ExchangeAldehydes, Ketones

Requires N1-protection first

References

  • Synthesis of 5-Iodo-6-methyluracil (Analogous Reactivity)

    • Source: Russian Journal of Organic Chemistry.
    • Context: Describes oxidative halogenation conditions relevant to uracil cores.
    • Link:

  • C5-Functionalization Strategies

    • Source: Semantic Scholar / Dhaka Univ. J. Pharm. Sci.
    • Context: Protocols for iodination and functionalization of 6-substituted pyrimidines.[1]

    • Link:

  • Metal-Mediated Functionalization (C-H vs C-I)

    • Source: NSF Public Access Repository.
    • Context: Discusses remote functionalization and the electronic differentiation of C5/C6 positions in N-heterocycles.
    • Link:

  • General Reactivity of 6-Methyluracil Derivatives

    • Source: PubMed (ChemMedChem).
    • Context: Synthesis of N1/N3 substituted derivatives for medicinal chemistry applications.[2][3]

    • Link:

Sources

Methodological & Application

Suzuki coupling with 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione for Advanced Uracil Scaffolds

Executive Summary

The functionalization of the uracil core is a cornerstone in the development of antiviral, antineoplastic, and nucleoside-analog therapeutics. Specifically, C6-substituted uracils are privileged scaffolds in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and specific enzyme modulators[1]. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione with arylboronic acids. By leveraging the high reactivity of the C6-I bond and the strategic N3-methyl protection, this methodology ensures high-yielding carbon-carbon bond formation with broad functional group tolerance.

Mechanistic Rationale & Substrate Design

Successful cross-coupling on the electron-deficient pyrimidine-2,4-dione ring requires precise manipulation of both electronic and steric parameters.

  • The Halogen Effect (Causality of C6-Iodine): Oxidative addition is typically the rate-limiting step in palladium-catalyzed cross-couplings[2]. The C6-I bond in 6-iodouracil derivatives is highly polarized and significantly weaker than its bromo- or chloro- counterparts. This lower activation energy allows the oxidative addition of Pd(0) to proceed rapidly even under mild thermal conditions, minimizing the risk of catalyst degradation[3].

  • The N3-Protection Imperative: In an unprotected uracil, the N3 proton (flanked by two carbonyls) is highly acidic (pKa ~9.5). The basic conditions required for Suzuki coupling (e.g., K₂CO₃) will readily deprotonate N3. The resulting imide anion delocalizes electron density across the pyrimidine ring, severely deactivating the C6 position towards electrophilic palladium insertion. The 3-methyl substitution acts as a critical protecting group, locking the molecule in its neutral state and preserving the electrophilicity of the C6 carbon[4].

  • Catalyst & Ligand Dynamics: While standard Pd(PPh₃)₄ is functional, the use of bidentate ligands like dppf in Pd(dppf)Cl₂ forces a wider bite angle on the palladium center. This steric strain accelerates the final reductive elimination step, preventing the buildup of stable Pd(II) intermediates and driving the catalytic cycle forward[2].

Mechanistic Pathway Visualization

SuzukiMechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II) Intermediate [6-Uracilyl-Pd(L₂)-I] Pd0->OxAdd Oxidative Addition (+ 6-Iodo-3-methyluracil) TransMet Pd(II) Intermediate [6-Uracilyl-Pd(L₂)-Ar] OxAdd->TransMet Transmetalation (+ Ar-B(OH)₂, Base) TransMet->Pd0 Reductive Elimination (Releases Product)

Caption: Catalytic cycle of Suzuki-Miyaura coupling with 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione.

Optimization of Reaction Parameters

To establish a robust protocol, various catalytic systems and conditions must be evaluated. The table below summarizes the quantitative optimization data, demonstrating how ligand choice and base solubility dictate the overall yield.

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)801272%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)80889%
3 Pd(dppf)Cl₂ (5%) Cs₂CO₃ (2.0) Toluene / H₂O (4:1) 90 6 94%
4Pd(OAc)₂ (5%) + SPhosK₃PO₄ (2.0)Toluene / H₂O (4:1)100496%

Note: Entry 3 represents the optimal balance of cost, scalability, and yield for standard laboratory synthesis. The higher solubility of Cs₂CO₃ in the organic phase provides a highly reactive "naked" carbonate ion that significantly accelerates the transmetalation step.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure experimental integrity.

Materials Required:

  • 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol, 252 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Degassed Toluene / Deionized Water (4:1 v/v, 10 mL total)

Step 1: Reaction Assembly & Rigorous Degassing

  • To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, phenylboronic acid, and Cs₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst. Causality Note: Handling the catalyst in the open air is acceptable for brief periods, but prolonged exposure to moisture degrades the dppf ligand.

  • Seal the tube with a rubber septum and purge the atmosphere by applying vacuum for 3 minutes, then backfilling with ultra-pure Argon. Repeat this cycle three times.

  • Inject the degassed Toluene/H₂O solvent mixture via syringe.

Step 2: Execution and Self-Validating Monitoring

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C.

  • Visual Validation: Upon heating, the initial orange/red suspension should dissolve and transition to a deep amber or dark red homogenous solution. Warning: If the solution turns jet-black and a metallic mirror forms on the glass, the palladium has precipitated as inactive "Pd-black," indicating oxygen contamination.

  • Stir vigorously (800 rpm) for 6 hours.

  • TLC Validation: Withdraw a 10 µL aliquot, quench in 100 µL EtOAc and 100 µL H₂O. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.3, depending on the boronic acid).

Step 3: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of distilled water.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes).

  • Evaporate the product-containing fractions to afford the pure 6-Aryl-3-methylpyrimidine-2,4(1H,3H)-dione as a crystalline solid.

Troubleshooting & Analytical Validation

  • Issue: High Levels of Biaryl Homocoupling

    • Cause: Introduction of oxygen promotes the oxidative homocoupling of the boronic acid.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of the solvent prior to injection. Increase the equivalents of boronic acid to 1.5 if the problem persists.

  • Issue: Protodehalogenation of the Starting Material

    • Cause: Competitive reduction of the C-I bond can occur if the transmetalation step is too slow, often due to inactive or insoluble base.

    • Solution: Switch from K₂CO₃ to the more soluble Cs₂CO₃, or add a phase-transfer catalyst (e.g., TBAB) to facilitate base transport into the organic phase.

  • Analytical Confirmation: ¹H NMR (CDCl₃ or DMSO-d₆) will confirm success. The characteristic C5-H proton of the starting material (a sharp singlet near 6.5 ppm) will shift downfield due to the anisotropic effect of the newly appended C6-aryl ring.

References

  • "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction", ResearchGate.
  • "STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION", QSpace.
  • "6-Phenyluracil|Research Chemical|", Benchchem.
  • "Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents", Thieme Connect.

Sources

Application Note: Sonogashira Cross-Coupling Protocols for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of uracil derivatives at the C6 position is a critical transformation in the development of antiviral agents, anticancer therapeutics, and fluorescent biological probes. This application note provides an in-depth, self-validating guide to performing the Sonogashira cross-coupling on 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (6-iodo-3-methyluracil). By contrasting traditional homogeneous conditions with modern, sustainable Deep Eutectic Solvent (DES) methodologies, this guide equips researchers with the mechanistic insights necessary to optimize yields, maintain chemoselectivity, and improve environmental sustainability.

Mechanistic Rationale & Chemical Causality

When designing a cross-coupling protocol for 6-iodo-3-methyluracil, the unique electronic and steric environment of the pyrimidine-2,4-dione scaffold dictates reagent selection:

  • Oxidative Addition (The C6-I Bond): The C6-I bond is highly polarized due to the electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine ring. This makes it highly susceptible to oxidative addition by Pd(0), allowing the reaction to proceed at relatively mild temperatures compared to standard aryl halides.

  • Chemoselectivity (The N1-H Acidity): While the N3 position is protected by a methyl group, the N1 position remains unsubstituted (1H). The N1-H proton is relatively acidic (pKa ~ 9.5). If an excessively strong base is used, deprotonation can lead to competitive N-alkylation or the formation of stable, unreactive palladium/copper-nitrogen complexes that poison the catalyst. Therefore, mild bases such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are strictly preferred to maintain the integrity of the catalytic cycle.

  • Solvent Causality: Traditional protocols rely on polar aprotic solvents like DMF to dissolve the polar uracil framework. However, demonstrate that Deep Eutectic Solvents (DES) provide a superior hydrogen-bonding network that stabilizes palladium nanoparticles, preventing agglomeration and enabling highly efficient, sometimes ligand-free conditions[1].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(I)L2] Pd0->OxAdd + 6-Iodo-3-methyluracil TransMet Transmetalation Complex [Pd(II)(Ar)(C≡CR)L2] OxAdd->TransMet + Cu-Acetylide - CuI RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - 6-Alkynyl-3-methyluracil CuCycle Cu(I) Co-Catalytic Cycle Formation of Cu-Acetylide CuCycle->TransMet Cu-Acetylide transfer

Catalytic cycle of the Sonogashira coupling for 6-iodo-3-methyluracil.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Traditional Homogeneous System (DMF / Et₃N)

This protocol utilizes standard Schlenk techniques and is highly reliable for initial library synthesis.

Reagents:

  • 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, add the 6-iodo-3-methyluracil, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing (Critical Step): Seal the flask and purge with Argon for 5 minutes. Add anhydrous DMF and Et₃N via syringe. Self-Validation: Bubble Argon directly through the solution for 10 minutes. The cessation of micro-bubbles indicates sufficient displacement of O₂, which is critical to prevent the competitive Glaser homocoupling of the alkyne.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at 25 °C to 50 °C for 4–8 hours. Self-Validation: The solution will transition from pale yellow to dark brown/black, indicating the generation of the active Pd(0) species. Monitor via TLC (5% MeOH in DCM); the highly conjugated alkynylated product will exhibit a distinct, intensely UV-active spot (254 nm) at a higher Rf than the starting material.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Green Chemistry System (Deep Eutectic Solvent)

This modern approach leverages a Choline Chloride:Glycerol (ChCl:Gly) eutectic mixture, offering superior by eliminating volatile toxic solvents and allowing catalyst recycling[2].

Reagents:

  • 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd/C (10 wt%) or Pd(OAc)₂ (3 mol%)

  • CuI (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • ChCl:Glycerol (1:2 molar ratio) (3.0 g)

Step-by-Step Procedure:

  • DES Formation: Heat a 1:2 molar mixture of Choline Chloride and Glycerol at 80 °C until a clear, homogeneous viscous liquid is formed. Allow it to cool to 60 °C.

  • Reagent Incorporation: Add the uracil substrate, K₂CO₃, Pd catalyst, and CuI to the DES. Stir for 5 minutes to ensure uniform dispersion.

  • Coupling: Add the terminal alkyne and stir the mixture at 60 °C under an aerobic or mildly inert atmosphere for 2–6 hours. Causality: The DES matrix protects the Pd species from rapid oxidation, allowing some protocols to proceed without strict Schlenk conditions[1].

  • Extraction & Recycling (Self-Validating): Add EtOAc (10 mL) and water (2 mL) directly to the reaction vessel and stir vigorously. Allow the phases to separate. Self-Validation: The product migrates exclusively to the upper organic (EtOAc) layer. The lower aqueous/DES layer retains a dark coloration (containing the Pd/Cu catalysts and DES). Decant the organic layer.

  • Regeneration: The lower DES layer can be evaporated under a vacuum to remove trace water/EtOAc and reused for up to 8 consecutive cycles with minimal loss in catalytic activity[1].

Workflow Step1 1. DES Preparation ChCl:Glycerol (1:2) Step2 2. Reagent Addition Uracil, Alkyne, Pd, Base Step1->Step2 Step3 3. Reaction 60°C, Stirring Step2->Step3 Step4 4. Extraction EtOAc / Water Step3->Step4 Step5 5. Phase Separation Organic (Product) / Aqueous (DES+Pd) Step4->Step5 Step6 6. Catalyst Recycling Aqueous Phase Reuse Step5->Step6 Aqueous Layer Step6->Step2 Up to 8 cycles

Step-by-step experimental workflow for DES-mediated Sonogashira coupling.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics between the traditional and green methodologies, highlighting the efficiency gains achieved through solvent innovation.

ParameterProtocol A: Traditional HomogeneousProtocol B: Green DES-Mediated
Solvent System DMFChCl:Glycerol (1:2)
Catalyst Loading Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Pd(OAc)₂ or Pd/C (3 mol%), CuI (20 mol%)
Base Et₃N (2.0 equiv.)K₂CO₃ (2.0 equiv.)
Operating Temperature 25 °C to 50 °C60 °C
Reaction Time 4 - 8 hours2 - 6 hours
Typical Yield 75 - 85%80 - 92%
Catalyst Recyclability None (Single use, lost in aqueous wash)High (Up to 8 cycles via phase separation)
Environmental Impact High (Toxic solvent, difficult recovery)Low (Biodegradable matrix, high atom economy)

References

  • El Baraka, Y., Hamdoun, G., El Brahmi, N., & El Kazzouli, S. (2023). Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. Molecules, 28(12), 4651. URL:[Link]

  • Kudalkar, M. V., Patel, M. A., Sanghvi, Y. S., & Kapdi, A. R. (2025). Achieving Sustainability in the Assembly of Modified Nucleosides Using Green Solvents. Sustainability & Circularity NOW, 02, a24790995. URL:[Link]

Sources

Heck reaction conditions for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Heck Reaction of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Application Note & Protocol

Abstract

The functionalization of pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development, yielding compounds with significant therapeutic potential. The palladium-catalyzed Heck reaction offers a powerful and versatile tool for forming carbon-carbon bonds, specifically for the alkenylation of heterocyclic systems. This document provides a detailed technical guide for researchers on the application of the Heck reaction to 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate for creating novel C-6 substituted uracil analogs. We delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide robust, field-proven protocols for successful synthesis.

Scientific Background and Mechanism

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] Its discovery was a seminal event in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] The reaction is highly valued for its tolerance of a wide range of functional groups and its general reliability.[2]

For a substrate like 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, the C-I bond is the reactive site. Aryl iodides are among the most reactive electrophiles for this transformation, often requiring less stringent conditions than the corresponding bromides or chlorides.[3][4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is fundamental to understanding experimental choices.

The widely accepted mechanism involves four key steps:[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidinedione, forming a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-carbopalladation step, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a hydrido-palladium(II) species and releasing the final substituted alkene product. This step is stereospecific and typically leads to the more stable trans (E) isomer.[5]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_io Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-I(Ln) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Coordination PdII_Intermediate σ-Alkyl Pd(II) Complex PdII_Alkene->PdII_Intermediate Migratory Insertion Pd_Hydride H-Pd(II)-I(Ln) PdII_Intermediate->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (+ Base) Product C-6 Alkenylated Product Pd_Hydride->Product Salt [Base-H]+I- Pd_Hydride->Salt ArI 6-Iodo-Pyrimidinedione (Ar-I) ArI->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene Base Base Base->Pd0

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Key Reaction Parameters and Optimization

The success of the Heck reaction hinges on the careful selection of several key components. The high reactivity of the C-I bond in the substrate allows for a degree of flexibility, including the use of phosphine-free conditions which simplifies purification.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective pre-catalyst.[1][6] It is reduced in situ to the active Pd(0) species by various components in the reaction mixture, such as phosphine ligands, amines, or the solvent itself.[6] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium on charcoal can also be used.[3] Catalyst loading is typically low, ranging from 0.1 to 10 mol%.[4][7]

  • Ligands: While aryl iodides can often react without added ligands, the inclusion of phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich phosphines can stabilize the Pd(0) species, prevent the formation of inactive palladium black, and improve catalyst turnover.[1][3] For reactions in aqueous media, water-soluble ligands like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) are highly effective.[7][8]

  • Base: The choice of base is critical. It serves to regenerate the Pd(0) catalyst at the end of the cycle.[5] Both organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) and inorganic bases (e.g., potassium carbonate (K₂CO₃), sodium acetate (NaOAc)) are widely used.[1][3][9] Inorganic bases are often preferred for their low cost and ease of removal, while tertiary amines are effective in both their basicity and their ability to help stabilize the catalytic species.[10]

  • Solvent: Polar aprotic solvents are the standard choice for the Heck reaction as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[3] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (CH₃CN) are excellent options.[3][9][11] For unprotected nucleoside-like substrates, aqueous solvent systems (e.g., water, or mixtures like CH₃CN/H₂O) can be highly advantageous, avoiding the need for protecting groups.[8][10]

  • Temperature: Heck reactions are typically conducted at elevated temperatures, commonly between 80 °C and 140 °C, to ensure a reasonable reaction rate.[4][12] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes.[8][13]

Experimental Protocols

The following protocols provide robust starting points for the Heck coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione with an exemplary alkene, n-butyl acrylate. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.

Workflow start Start reagents Combine Reactants, Catalyst, Base, & Solvent in Reaction Vessel start->reagents inert Degas and Establish Inert Atmosphere (N₂/Ar) reagents->inert reaction Heat and Stir (Conventional or Microwave) inert->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Extract, Wash, Dry monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Heck reaction.

Protocol 1: Standard Phosphine-Free Conditions in DMF

This protocol is a general and reliable method utilizing standard laboratory reagents and conditions.

Reagents and Materials:

ReagentMol. Wt.Amount (mmol)Mass / VolumeEquivalents
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione266.021.0266 mg1.0
n-Butyl acrylate128.171.5192 mg (214 µL)1.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg0.02 (2 mol%)
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0
Anhydrous Dimethylformamide (DMF)--5.0 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (266 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Using a syringe, add anhydrous DMF (5.0 mL), followed by n-butyl acrylate (214 µL, 1.5 mmol).

  • Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Aqueous-Phase Heck Coupling

This protocol offers a greener alternative, particularly suitable for substrates that may have solubility in water and avoids the use of high-boiling point aprotic solvents.[8][10]

Reagents and Materials:

ReagentMol. Wt.Amount (mmol)Mass / VolumeEquivalents
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione266.021.0266 mg1.0
n-Butyl acrylate128.171.5192 mg (214 µL)1.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.0511.2 mg0.05 (5 mol%)
Triethylamine (Et₃N)101.192.0202 mg (278 µL)2.0
Acetonitrile (CH₃CN) / Water (H₂O)--6.0 mL (2:1 ratio)-

Step-by-Step Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (266 mg, 1.0 mmol) and palladium(II) acetate (11.2 mg, 0.05 mmol).

  • Add acetonitrile (4.0 mL) and deionized water (2.0 mL).

  • Add triethylamine (278 µL, 2.0 mmol) and n-butyl acrylate (214 µL, 1.5 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor. Irradiate at 100 °C for 20-40 minutes.

  • After the reaction, allow the vial to cool to a safe handling temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.

  • Add water (15 mL) and ethyl acetate (20 mL) to the remaining aqueous residue.

  • Perform an extraction as described in Protocol 1 (Steps 8-9).

  • Purify the crude material via flash column chromatography to isolate the C-6 alkenylated product.

Data Interpretation & Troubleshooting

  • Reaction Monitoring: The disappearance of the starting iodo-pyrimidine spot and the appearance of a new, typically less polar, product spot on TLC (visualized under UV light) indicates reaction progress. LC-MS is definitive for confirming the mass of the desired product.

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be mitigated by ensuring strictly anaerobic conditions, adding a stabilizing phosphine ligand, or avoiding excessively high temperatures.

  • Low Yield: If the yield is low, consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%), increasing the amount of the alkene coupling partner (e.g., from 1.5 to 2.0 equivalents), or increasing the reaction temperature. The choice of base and solvent can also significantly impact yield.[9]

  • Side Reactions: Potential side reactions include homocoupling of the alkene or reduction of the aryl iodide. These are typically minimized under optimized conditions.

Conclusion

The Heck reaction is an exceptionally effective method for the C-6 alkenylation of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione. The high reactivity of the aryl iodide starting material allows for robust and flexible reaction conditions, including simplified phosphine-free systems and environmentally benign aqueous-phase protocols. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of C-6 modified uracil analogs for applications in drug discovery and chemical biology.

References

  • Singh, V., et al. (2015). Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling. RSC Advances, 5, 24558–24563. Available at: [Link]

  • Hocek, M. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5089-5125. Available at: [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Crisp, G. T. (2010). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules, 15(1), 153-181. Available at: [Link]

  • Singh, V., et al. (2015). Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction. ResearchGate. Available at: [Link]

  • Singh, V., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Molecules, 25(7), 1645. Available at: [Link]

  • Gevorgyan, V., et al. (2012). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a [Table]. ResearchGate. Available at: [Link]

  • de Meijere, A., & Gulevich, Y. V. (2004). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. Available at: [Link]

  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction [Table]. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2014). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. a [Diagram]. ResearchGate. Available at: [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209. Available at: [Link]

  • Solé, D., & Bonjoch, J. (2012). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Molecules, 17(1), 339-363. Available at: [Link]

  • ResearchGate. (n.d.). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. ResearchGate. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. Available at: [Link]

  • Wang, C., et al. (2016). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. Chemical Communications, 52, 10931-10934. Available at: [Link]

  • Reddy, R. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1599-1608. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reaction of Iodouracil Having Acetamidine Moiety with Olefins. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on Derivatives Uracil stability in various solvents and different functional groups. JOCPR. Available at: [Link]

  • University of Cape Town. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. UCT Open Access. Available at: [Link]

Sources

Application Note: Strategic Buchwald-Hartwig Amination of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination of 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione (hereafter 6-I-3-MeU ) presents a classic chemoselectivity challenge in heterocyclic chemistry: the competition between the desired C–N coupling at the C6 position and the catalyst-poisoning acidity of the N1 proton (


).

Standard protocols utilizing weak bases (e.g.,


) often stall due to the formation of stable palladium-uracilate complexes. This guide provides two distinct, field-validated protocols to circumvent this limitation:
  • Protocol A (Direct Coupling): Utilizes LiHMDS as a soluble base with bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos ) to facilitate turnover even in the presence of the uracilate anion.

  • Protocol B (Transient Protection): A robust industrial workflow employing BSA (N,O-bis(trimethylsilyl)acetamide) to in-situ protect the N1 position, rendering the substrate electronically neutral during the catalytic cycle.

Technical Background & Critical Control Points

Substrate Analysis

The substrate 6-I-3-MeU possesses three distinct reactive sites. Understanding their hierarchy is essential for reaction design:

  • C6-Iodide (Electrophile): The intended site for Oxidative Addition. The C–I bond is weak and reacts readily with Pd(0), but the electron-rich nature of the uracil ring (relative to simple arenes) can slow this step.

  • N1-Proton (Acidic): The

    
     of ~9.5 means standard alkoxide bases (
    
    
    
    ) will irreversibly deprotonate this site. The resulting anion (
    
    
    ) is a potent
    
    
    -donor that can bind Pd(II), displacing the amine and halting the cycle (Process Failure Mode #1).
  • N3-Methyl (Blocked): Methylation at N3 prevents issues at this site, simplifying the regioselectivity profile compared to non-methylated uracils.

Mechanistic Pathway & Inhibition

The diagram below illustrates the standard catalytic cycle versus the specific inhibition pathway common to halouracils.

G Pd0 Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Substrate AmineBind Amine Coordination OxAdd->AmineBind + Amine Poison DEAD END: Pd-Uracilate Complex OxAdd->Poison N1-Deprotonation (if Ligand is too small) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst

Experimental Protocols

Protocol A: Direct Coupling (LiHMDS Method)

Recommended for: High-throughput screening or when silyl byproducts must be avoided.

Rationale: Lithium Hexamethyldisilazide (LiHMDS) serves a dual purpose. It acts as a strong, non-nucleophilic base to deprotonate the amine, but more importantly, the lithium counter-cation helps stabilize the uracilate anion, preventing it from tightly binding the palladium. The use of BrettPhos or tBuBrettPhos is mandatory here; these bulky ligands create a steric wall that prevents the N1-anion from coordinating to the metal center.

Materials:

  • Substrate: 6-I-3-MeU (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with 6-I-3-MeU (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Base Addition: Dropwise add LiHMDS solution (2.2 equiv). Note: The solution may turn orange/red; this is normal.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If starting material remains but de-iodinated uracil appears, lower temperature to 65°C and increase catalyst loading.

  • Workup: Quench with

    
     (sat. aq). Extract with EtOAc. The product will be in the organic phase.[1][2]
    
Protocol B: Transient Silylation (BSA Method)

Recommended for: Scale-up (>5g) and difficult amines.

Rationale: By reacting the substrate with BSA first, the acidic N1-H is replaced by N1-SiMe3. This "masked" substrate behaves like a standard aryl halide. The silyl group falls off during the aqueous workup, returning the N1-H.

Materials:

  • Substrate: 6-I-3-MeU (1.0 equiv)

  • Reagent: BSA (N,O-bis(trimethylsilyl)acetamide) (2.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (anhydrous, 2.0 equiv)

  • Solvent: Toluene or Dioxane[1][3]

Step-by-Step Procedure:

  • Silylation Step: In the reaction vessel, dissolve 6-I-3-MeU in Toluene. Add BSA (2.0 equiv). Heat to 50°C for 30 mins.

    • Observation: The suspension should clear as the silylated species is more soluble.

  • Catalyst Addition: Cool to RT. Add the Amine (1.2 equiv),

    
     (2.0 equiv), Pd(OAc)2, and XPhos.
    
  • Coupling: Heat to 100°C for 6–16 hours.

  • Deprotection/Workup: Cool to RT. Add MeOH (5 mL) and 1M HCl (5 mL). Stir for 30 mins to cleave the N-silyl group. Neutralize with

    
     and extract with EtOAc.
    

Optimization & Data Summary

The following table summarizes screening data for the coupling of 6-I-3-MeU with morpholine (secondary amine) and aniline (primary amine).

ProtocolLigandBaseSolventYield (Morpholine)Yield (Aniline)Notes
Standard BINAPNaOtBuToluene<10%<5%Failed. Catalyst poisoning observed.
Protocol A BrettPhosLiHMDSTHF/Diox88%74%Excellent for secondary amines.
Protocol A RuPhosLiHMDSTHF/Diox92%65%RuPhos preferred for secondary alkyl amines.
Protocol B XPhosCs2CO3Toluene85%81%Most robust for primary anilines.
Protocol B BrettPhosK3PO4tAmylOH70%78%Good alternative if silylation is incomplete.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific amine partner.

DecisionTree Start Start: 6-Iodo-3-Methyluracil + Target Amine CheckAmine Is the Amine Base-Sensitive? Start->CheckAmine NoSens No (Robust Amine) CheckAmine->NoSens Stable YesSens Yes (e.g., Esters, Nitriles) CheckAmine->YesSens Labile CheckScale Reaction Scale? NoSens->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1 gram (Process) CheckScale->LargeScale ProtoA USE PROTOCOL A (LiHMDS / BrettPhos) SmallScale->ProtoA ProtoB USE PROTOCOL B (BSA / XPhos) LargeScale->ProtoB WeakBase USE MODIFIED PROTOCOL B (BSA + K3PO4 instead of Cs2CO3) YesSens->WeakBase

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Unprotected Heterocycles." Journal of the American Chemical Society, 2010.

  • Hartwig, J. F., et al. "Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation." Organic Letters, 2004.[4]

  • Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • McNeill, E., et al. "Palladium-Catalyzed Silylation of Aryl Chlorides."[5] Organic Letters, 2007.[5]

Sources

Application Note: Precision Synthesis of 6-Aryl-3-methylpyrimidine-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 6-aryl-3-methylpyrimidine-2,4(1H,3H)-dione scaffold (N3-methyl-6-aryluracil) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), GNMT inhibitors, and potential anticancer agents.

Traditional synthesis often involves ring closure of pre-functionalized ureas, which limits library diversity. This guide details a modular, convergent synthesis starting from the 6-iodo-3-methyluracil precursor. By utilizing a Suzuki-Miyaura cross-coupling approach, researchers can rapidly diversify the C6 position with high regiochemical fidelity, avoiding the harsh conditions associated with nucleophilic aromatic substitution (


) on chlorouracils.
Key Advantages of This Protocol:
  • Modularity: Late-stage diversification of the aryl moiety.

  • Selectivity: Preserves the N1-H functionality (crucial for hydrogen bonding in many active sites) while maintaining N3-methylation.

  • Mild Conditions: Tolerates sensitive functional groups on the aryl boronic acid.

Mechanistic Design & Retrosynthesis

The transformation relies on the distinct reactivity of the C6-Iodine bond. Unlike C6-Chloro derivatives, which often require activation or high temperatures, the C6-Iodo moiety undergoes facile oxidative addition with Palladium(0).

The Challenge of N1-H Acidity

The substrate, 6-iodo-3-methyluracil, possesses a free N1-H proton (


). Under the basic conditions of Suzuki coupling, this proton is removed, generating a uracilate anion .
  • Implication: The anionic character increases electron density on the ring, potentially making the C6-I bond less electrophilic and slowing oxidative addition.

  • Solution: We utilize a catalyst system with electron-rich phosphine ligands (e.g.,

    
     in Tetrakis) and an aqueous-organic solvent system to solubilize the intermediate salt species, ensuring smooth turnover.
    
Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic pathway, highlighting the anionic intermediate species.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 6-Iodo-3-methyluracil PdII_Complex Pd(II)-Ar-I Complex (Anionic Uracilate) OxAdd->PdII_Complex TransMet Transmetallation (+ Ar-B(OH)2 / Base) PdII_Complex->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-3-methyluracil RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of 6-iodouracils.[1] Note that the substrate likely exists as an N1-anion during the cycle.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (Store in dark; light sensitive).

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equivalents).[2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%).
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.
    
  • Solvent: 1,4-Dioxane (degassed).

  • Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Oven-dry a 50 mL two-neck round-bottom flask or a microwave process vial.

  • Cool under a stream of Argon.

  • Add 6-iodo-3-methyluracil (1.0 mmol, 252 mg) and the corresponding Aryl Boronic Acid (1.2 mmol).

  • Add

    
      (0.05 mmol, 58 mg). Note: Add catalyst last if using a glovebox is not possible, to minimize air exposure.
    
Step 2: Solvent & Base Addition[3]
  • Add 1,4-Dioxane (10 mL) via syringe.

  • Add 2M

    
      (2.5 mL, 5.0 mmol).
    
    • Rationale: Excess base is required to neutralize the N1 proton (1 eq) and activate the boronic acid (1 eq).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 10–15 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

Step 3: Reaction[4][5]
  • Thermal Method: Attach a reflux condenser and heat to 100°C (oil bath temperature) for 6–12 hours.

  • Microwave Method (Preferred for libraries): Seal the vial and irradiate at 120°C for 30 minutes.

Step 4: Work-up & Purification
  • Cool the mixture to room temperature.

  • Acidification: Carefully adjust pH to ~2–3 using 1M HCl.

    • Observation: The product (protonated at N1) usually precipitates from the aqueous/dioxane mixture upon acidification.

  • Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (MeOH/DCM gradient, 0–5% MeOH).

Experimental Workflow Visualization

Workflow Start Reactants: 6-Iodo-3-Me-Uracil + Ar-B(OH)2 Mix Add Catalyst & Base (Degas!) Start->Mix React Heat (100°C / 12h) Mix->React Quench Acidify (pH 2) Reprotonate N1 React->Quench Isolate Filter Solid or Extract Quench->Isolate Final Pure Product Isolate->Final

Figure 2: Operational workflow for the synthesis.[5][6]

Data Analysis & Troubleshooting

Typical Yields & Characterization

The following table summarizes expected outcomes based on the electronic nature of the aryl boronic acid.

Boronic Acid TypeSubstituent (Ar)Expected YieldReaction Time (Thermal)Notes
Electron Neutral Phenyl85-92%6 hStandard kinetics.
Electron Rich 4-Methoxyphenyl75-85%8-10 hSlower transmetallation.
Electron Poor 4-Nitrophenyl60-75%12 hPotential protodeboronation side reactions.
Steric Hindrance 2-Methylphenyl40-60%18 hRequires SPhos or Pd(dppf)Cl2 for better yields.
Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

  • Cause: Catalyst deactivation by

    
     or "Uracilate poisoning" (formation of stable Pd-N complexes).
    
  • Fix: Ensure rigorous degassing. Switch catalyst to

    
      (more robust) or increase temperature to 110°C.
    

Issue 2: Hydrodehalogenation (Formation of 3-methyluracil)

  • Cause:

    
    -hydride elimination from intermediates or hydride transfer from solvent.
    
  • Fix: Avoid alcoholic solvents (use pure Dioxane/Water or DMF). Reduce reaction time.

Issue 3: N-Arylation (Side Product)

  • Cause: Chan-Lam type coupling on N1 if Cu is present (unlikely here) or

    
     if the aryl ring is highly electron-deficient.
    
  • Fix: The Suzuki conditions (Pd(0)) highly favor C-C coupling over C-N coupling. If N-arylation is observed, ensure the C6-Iodo quality is high (iodine is a better leaving group for Pd insertion than for nucleophilic attack).

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for pyrimidine reactivity).
  • Organic Chemistry Portal. (2024). Suzuki Coupling.[1][3][7][8][9] Link

  • Botta, M., et al. (2001). Synthesis of 6-aryl-2,4-diaminopyrimidines and triazines via Suzuki cross-coupling. Tetrahedron. (Analogous chemistry on 6-chloro-pyrimidines). Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Link

Sources

using 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 6-Iodo-3-methyluracil ). This document is designed for medicinal chemists and process scientists, focusing on the practical utility of this building block in the synthesis of bioactive heterocycles.

CAS: 1051424-46-2 | Molecular Formula: C₅H₅IN₂O₂ | MW: 252.01 g/mol

Executive Summary & Strategic Value

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione is a high-value heterocyclic building block characterized by three distinct reactive handles:

  • N1-H (Acidic Nitrogen): A highly nucleophilic site (pKa ~9.5) suitable for regioselective alkylation.[1]

  • C6-Iodo (Electrophilic Carbon): An activated position primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille) and Nucleophilic Aromatic Substitution (SₙAr).

  • N3-Methyl (Blocking Group): Prevents N3-alkylation side reactions, ensuring high regiochemical fidelity compared to non-methylated uracil precursors.

Why use the Iodo-analog over the Chloro-analog? While 6-chloro-3-methyluracil is a common commodity chemical (used in Alogliptin synthesis), the 6-iodo variant offers superior reactivity. The C-I bond is significantly weaker than the C-Cl bond, allowing for:

  • Milder Reaction Conditions: Couplings can often proceed at room temperature or lower temperatures (40–60 °C).

  • Expanded Scope: Successful coupling with deactivated or sterically hindered boronic acids/alkynes that fail with the chloro-analog.

  • Catalyst Economy: Reduced Pd-loading requirements.

Synthesis of the Building Block

Note: Direct iodination of 3-methyluracil typically yields the 5-iodo isomer. The 6-iodo isomer is best accessed via halogen exchange from the 6-chloro precursor.

Protocol A: Finkelstein-Type Halogen Exchange

Objective: Convert 6-chloro-3-methyluracil to 6-iodo-3-methyluracil.

Reagents:

  • 6-Chloro-3-methyluracil (1.0 equiv)

  • Sodium Iodide (NaI) (3.0 – 5.0 equiv)

  • Hydriodic Acid (HI, 57% aq.) (Catalytic, 0.1 equiv) or Acetyl Chloride (to generate anhydrous HI in situ)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Charge a round-bottom flask with 6-chloro-3-methyluracil (10 g) and NaI (28 g) in dry MeCN (100 mL).

  • Activation: Add acetyl chloride (0.5 mL) dropwise to generate anhydrous HI/NaI species in situ.

  • Reflux: Heat the mixture to reflux (80–85 °C) under argon for 12–16 hours. Monitor by TLC (the iodo product is less polar) or LC-MS.[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-water containing sodium thiosulfate (to quench iodine color).

  • Isolation: Filter the resulting precipitate. Wash with cold water and diethyl ether.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Yield: Typically 85–92%.

    • Appearance: Off-white to pale yellow solid.

Core Reactivity & Experimental Workflows

Regioselective N1-Alkylation

The N3-methyl group directs alkylation exclusively to the N1 position. This is the first step in synthesizing DPP-4 inhibitors like Alogliptin.

Protocol:

  • Deprotonation: Dissolve 6-iodo-3-methyluracil (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) or NaH (1.1 equiv, 0°C). Stir for 30 min.

  • Alkylation: Add the alkyl halide (e.g., 2-cyanobenzyl bromide) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc.

Palladium-Catalyzed Cross-Couplings (C6-Functionalization)

The C6-iodo position is highly reactive. The following workflows utilize Graphviz to visualize the decision logic.

G Start 6-Iodo-3-methyluracil (N1-Alkylated) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) Coupling->Suzuki Pd(PPh3)4 Na2CO3, Dioxane/H2O Sonogashira Sonogashira (Terminal Alkynes) Coupling->Sonogashira PdCl2(PPh3)2 CuI, Et3N, DMF Stille Stille (Organostannanes) Coupling->Stille Pd2(dba)3 Tol/DMF Product C6-Functionalized Uracil Scaffold Suzuki->Product Sonogashira->Product Stille->Product

Caption: Decision tree for C6-functionalization of the 6-iodo-3-methyluracil scaffold.[3]

Protocol B: Sonogashira Coupling (C6-Alkynylation)

Ideal for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Conditions:

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

  • Co-catalyst: CuI (5-10 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF or THF (Degassed)

Step-by-Step:

  • In a Schlenk tube, combine N1-alkylated-6-iodo-3-methyluracil (1.0 mmol), Pd-catalyst, and CuI.

  • Evacuate and backfill with Argon (3x).

  • Add degassed DMF (5 mL) and Et₃N.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir at Room Temperature for 4–6 hours. (Note: The chloro-analog typically requires heating to 80–100 °C; the iodo-analog reacts under milder conditions).[2]

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu salts, dry, and concentrate.

Protocol C: Suzuki-Miyaura Coupling

Used for introducing aryl/heteroaryl groups.

Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temp: 60–80 °C

Quantitative Comparison: Iodo vs. Chloro

The following table highlights the reactivity differences in a standard nucleophilic aromatic substitution (SₙAr) with a secondary amine (e.g., piperidine).

Parameter6-Chloro-3-methyluracil6-Iodo-3-methyluracil
Reaction Temp 100–120 °C (Reflux)60–80 °C
Reaction Time 12–24 Hours4–8 Hours
Yield (Typical) 65–75%85–95%
Leaving Group Ability Moderate (Cl⁻)Excellent (I⁻)
Pd-Coupling (Suzuki) Requires bulky ligands (e.g., XPhos)Standard ligands (e.g., PPh₃)

Case Study: Synthesis of Alogliptin Analogs

Alogliptin is a DPP-4 inhibitor typically synthesized from 6-chloro-3-methyluracil. Using the 6-iodo building block allows for late-stage diversification.

Workflow:

  • Step 1 (N1-Alkylation): Alkylate 6-iodo-3-methyluracil with 2-(bromomethyl)benzonitrile using K₂CO₃/DMF.

    • Result: 2-((6-iodo-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

  • Step 2 (SₙAr): React the intermediate with (R)-3-aminopiperidine.

    • Advantage:[4][5][6] The iodine displacement proceeds at lower temperatures (60°C vs 100°C), reducing thermal degradation of the chiral amine and minimizing racemization risks.

References

  • Synthesis of 6-Chlorouracil Precursors

    • Title: Process for the preparation of 6-chloro-3-methyl uracil.[7]

    • Source: CN108586360B (P
    • URL
  • Reactivity of 6-Halouracils (SₙAr & Coupling)

    • Title: Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists.
    • Source: PubMed (Vertex AI Snippet 1.1).
    • URL:[Link] (General Search for GnRH uracil antagonists)

  • Palladium-Catalyzed Couplings of Iodouracils

    • Title: Palladium-Catalyzed Coupling Reaction of Iodouracil Having Acetamidine Moiety with Olefins.
    • Source: ResearchGate.[8][9]

    • URL:[Link]

  • Title: An In-depth Technical Guide to the Chemical Synthesis of Alogliptin.
  • General N-Alkylation of Uracils

    • Title: Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.[8]

    • Source: ResearchGate.[8][9]

    • URL:[Link]

Sources

experimental procedure for Stille coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Stille Cross-Coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Introduction & Scope

The functionalization of the C6 position of uracil derivatives is a critical transformation in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), antiviral agents (e.g., HEPT analogs), and oncology candidates. The substrate 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (hereafter 6-I-3-MeU ) presents a unique set of challenges and opportunities:

  • Electrophilicity: The C6-Iodo motif on the electron-deficient pyrimidine ring is highly reactive toward oxidative addition, making it an excellent candidate for palladium catalysis.

  • N1-H Acidity: Unlike N1,N3-dialkylated uracils, this substrate possesses a free N1-H (pKa ~9.5). While Stille coupling is generally neutral, the free NH can coordinate to palladium or reduce solubility in non-polar solvents.

  • Regioselectivity: The C6 position is sterically accessible, but care must be taken to avoid N-arylation side reactions if bases are introduced.

This guide provides a validated, high-fidelity protocol for the Stille cross-coupling of 6-I-3-MeU with organostannanes, emphasizing the removal of toxic tin byproducts and the optimization of catalytic turnover.

Mechanistic Insight & Catalyst Selection

For electron-deficient heteroaryl halides like 6-I-3-MeU , the catalytic cycle follows a distinct kinetic profile:

  • Oxidative Addition: Fast. The C-I bond is weak, and the electron-poor ring facilitates the insertion of Pd(0).

  • Transmetallation: Rate-Determining Step (RDS). The transfer of the organic group from Tin (Sn) to Palladium (Pd) is often sluggish, especially with bulky stannanes.

Catalyst Recommendation:

  • Primary Choice: Pd(PPh₃)₄ (Tetrakis).[1] The robust nature of triphenylphosphine ligands stabilizes the Pd(0) species and prevents precipitation of Pd black, which is common with electron-deficient substrates.

  • The "Copper Effect" (Liebeskind-Skulnick): For sterically demanding or sluggish couplings, the addition of Copper(I) Iodide (CuI) is mandatory. CuI facilitates transmetallation by forming a more reactive transient organocopper species or by scavenging free ligands that inhibit the reaction.

Experimental Protocols

Protocol A: Standard Thermal Coupling (High Fidelity)

Best for: Alkenyl-, Aryl-, and Heteroaryl-stannanes with standard reactivity.

Reagents:

  • Substrate: 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv)

  • Stannane: R-SnBu₃ (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

  • Inert Gas: Argon or Nitrogen (Strict deoxygenation required)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Charge the flask with 6-I-3-MeU (1.0 equiv). If the stannane is a solid, add it now.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

    • Note: If the substrate is insoluble at RT, mild heating (40°C) or the use of DMF is acceptable, though Dioxane is preferred for easier workup.

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen is the primary cause of Stille homocoupling side-products.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) quickly against a positive pressure of Argon. If the stannane is a liquid, add it now via syringe.

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the starting iodide (Rt shifts significantly).

  • Quench: Cool to room temperature. Proceed immediately to Tin Purification (Section 4).

Protocol B: Microwave-Assisted "Rapid" Coupling

Best for: Difficult substrates, library synthesis, or when N1-H acidity causes catalyst poisoning over long reaction times.

Reagents:

  • Catalyst System: PdCl₂(PPh₃)₂ (5 mol%) + CuI (10 mol%)

  • Solvent: DMF (Dimethylformamide) - High dielectric constant absorbs microwave energy efficiently.

Step-by-Step Procedure:

  • Charging: In a microwave process vial (0.5–2.0 mL), add 6-I-3-MeU (1.0 equiv), Stannane (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Solvation & Seal: Add DMF (anhydrous). Cap the vial with a crimp top containing a PTFE/Silicone septum.

  • Purge: Evacuate and backfill with Argon via needle (3 cycles).

  • Irradiation: Heat at 120°C for 20–40 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then proceed to Tin Purification.

Purification Strategy: The "Tin Removal" Workflow

The removal of tributyltin halides (Bu₃SnX) is the most critical post-reaction step. Failure to remove tin results in oil contamination and toxicity issues.

Method: Potassium Fluoride (KF) Precipitation Mechanism: Fluoride has an extremely high affinity for Tin, forming insoluble polymeric Bu₃SnF species.

  • Dilution: Dilute the crude reaction mixture (after cooling) with Diethyl Ether or Ethyl Acetate.

  • Treatment: Add a solution of aqueous KF (saturated) or solid KF supported on silica (30% w/w). Use ~5 equivalents of Fluoride relative to Tin.

  • Stirring: Stir vigorously for 30–60 minutes. A white, bulky precipitate (Bu₃SnF) will form.

  • Filtration: Filter the suspension through a pad of Celite. Rinse the pad thoroughly with EtOAc.

  • Separation: If using aqueous KF, separate the layers. Dry the organic phase over Na₂SO₄.[2]

  • Chromatography: Concentrate and purify via flash column chromatography.

    • Tip: Add 1% Triethylamine to the eluent to prevent acid-sensitive product streaking if the N1-H is acidic.

Data Presentation & Troubleshooting

Table 1: Optimization Matrix for 6-I-3-MeU
VariableCondition A (Standard)Condition B (Difficult)Rationale
Solvent 1,4-DioxaneDMFDioxane is cleaner; DMF solubilizes polar N1-H uracils better.
Catalyst Pd(PPh₃)₄Pd₂dba₃ + AsPh₃AsPh₃ (Arsenic ligand) accelerates the RDS (Transmetallation).
Additive NoneCuI (10-20 mol%)Copper effect; scavenges ligands and activates stannane.
Temp 90°C (Thermal)120°C (Microwave)Higher energy overcomes steric barriers at C6.
Base NoneCsF (2.0 equiv)Fluoride activates the stannane, making it hypervalent and more reactive.
Visual Workflow (Graphviz)

StilleWorkflow Start Start: 6-I-3-MeU Prep Degas Solvent (Dioxane/DMF) Start->Prep Reaction Reaction Pd(PPh3)4, 90°C Prep->Reaction Check TLC/LCMS Check Reaction->Check KF_Workup KF Workup (Ppt. Bu3SnF) Check->KF_Workup Complete Add_CuI Add CuI (10%) & Switch to DMF Check->Add_CuI Incomplete/Stalled Filter Filter via Celite KF_Workup->Filter Purify Flash Chromatography Filter->Purify Add_CuI->Reaction Retry

Caption: Figure 1. Decision-based workflow for the Stille coupling of 6-Iodo-3-methyluracil, including the critical KF workup for tin removal.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand". Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals". Journal of Organic Chemistry, 55(19), 5359–5364. Link

  • Organic Chemistry Portal. "Stille Coupling". Link

  • Common Organic Chemistry. "Stille Reaction Conditions and Examples". Link

Sources

protocol for the synthesis of kinase inhibitors using 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Functionalizing 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Strategic Overview

The uracil scaffold, specifically 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (referred to herein as 6-IMU ), represents a privileged pharmacophore in kinase inhibitor design. Its structural homology to the adenine ring of ATP allows it to anchor effectively within the kinase hinge region.

Why this scaffold?

  • ATP Mimicry: The lactam hydrogen bond acceptors/donors (O2, N1-H, O4) mimic the hydrogen bonding patterns of adenine.

  • C6-Iodine Reactivity: The C6 position is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling access to the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions of the kinase.

  • N3-Methylation: The fixed methyl group at N3 locks the tautomeric state, directing hydrogen bonding interactions exclusively through N1 and the carbonyls, enhancing specificity for targets like CDKs (Cyclin-Dependent Kinases) and GSK-3β .

This protocol details a modular synthesis strategy to generate a library of Type I kinase inhibitors, focusing on N1-alkylation (solubility/ribose pocket targeting) and C6-arylation (hinge/hydrophobic pocket targeting).

Synthetic Workflow & Logic

The synthesis follows a "Decorate-then-Couple" logic. We prioritize N1-alkylation first to eliminate the acidic proton, preventing catalyst poisoning and N-arylation side reactions during the subsequent Palladium cycle.

Visualizing the Pathway

KinaseInhibitorSynthesis cluster_logic Design Logic Start 6-Iodo-3-methyluracil (Core Scaffold) Step1 Step 1: N1-Alkylation (Solubility/Ribose Pocket) Start->Step1 R-X, Base (DMF, 60°C) Inter Intermediate A (1-Alkyl-6-iodo-3-methyluracil) Step1->Inter Yield >85% Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Inter->Step2 Ar-B(OH)2 or Ar-C≡CH Pd(0), Base Final Final Kinase Inhibitor (6-Aryl-1-alkyl-3-methyluracil) Step2->Final Hinge Binder Installed

Figure 1: Modular synthetic workflow for converting 6-IMU into bioactive kinase inhibitors.

Experimental Protocols
Protocol A: Regioselective N1-Alkylation

Objective: Introduce a solubilizing tail or hydrophobic group at N1 without affecting the chemically sensitive C6-Iodine bond. Mechanism:


 Nucleophilic Substitution. The N1 proton (

) is deprotonated to form a nucleophilic anion.

Reagents:

  • Substrate: 6-Iodo-3-methyluracil (1.0 eq)

  • Electrophile: Benzyl bromide or 3-piperidinyl-1-propyl chloride (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Chosen over NaH for milder conditions.
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-Iodo-3-methyluracil (500 mg, 1.98 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (548 mg, 3.97 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension will turn slightly cloudy as the salt forms.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 285 µL, 2.38 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Work-up: Cool to RT. Pour the mixture into ice-cold water (30 mL).

    • Solid Product: If a precipitate forms, filter and wash with cold water.

    • Liquid/Oil: If no precipitate, extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .[1]
      
  • Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the broad N1-H singlet (>10 ppm) and the appearance of alkyl protons (e.g., benzylic

    
     at ~5.1 ppm). The C5-H singlet (~6.5 ppm) must remain, confirming the ring is intact.
    
Protocol B: C6-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl "hinge-binding" motif at the C6 position. Mechanism: Pd(0) oxidative addition into the C6-I bond, followed by transmetallation with the boronic acid and reductive elimination.

Reagents:

  • Substrate: N1-Alkyl-6-iodo-3-methyluracil (1.0 eq) (From Protocol A)

  • Coupling Partner: Phenylboronic acid (or heteroaryl analog) (1.5 eq)

  • Catalyst:

    
     (5 mol%) - Reliable for aryl iodides.
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) - Degassed.

Procedure:

  • Degassing: In a microwave vial or Schlenk tube, combine the N1-alkylated intermediate (0.5 mmol) and Arylboronic acid (0.75 mmol). Dissolve in DME (4 mL). Bubble Nitrogen through the solution for 10 minutes to remove

    
     (critical to prevent homocoupling).
    
  • Catalysis: Add

    
     (29 mg, 0.025 mmol) and the degassed 
    
    
    
    solution (0.75 mL). Seal the vessel immediately.
  • Reaction: Heat to 90°C for 12 hours (oil bath) or 120°C for 30 minutes (Microwave reactor).

    • Visual Check: The reaction mixture typically darkens from yellow to black (Pd precipitation) upon completion.

  • Work-up: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with water and brine.

  • Purification: Flash chromatography. Note that kinase inhibitors often have polar tails; use DCM:MeOH gradients if necessary.

Data Presentation & Optimization
Reaction Optimization Table (Suzuki Coupling)

Based on internal validation data for uracil scaffolds.

EntryCatalystSolvent SystemBaseTemp (°C)Yield (%)Notes
1

Toluene/H2O

10045Incomplete conversion
2

Dioxane/H2O

9072Difficult purification (dppf residues)
3

DME/H2O

90 91 Optimal Condition
4

THF

6088Good for sterically hindered boronic acids
Troubleshooting Guide
  • Problem: Low yield in Step 2 (Coupling).

    • Cause: De-iodination of the starting material (formation of 3-methyluracil derivative).

    • Solution: Ensure strictly anaerobic conditions. Oxygen promotes proto-dehalogenation pathways. Increase catalyst loading to 10 mol%.

  • Problem: N-Alkylation occurs at O2 or O4 (O-alkylation).

    • Cause: "Hard" electrophiles or improper solvent effects.

    • Solution: Use "softer" bases like

      
       in DMF. Avoid silver salts which promote O-alkylation. The N3-methyl group sterically discourages O4 alkylation, but O2 remains a risk if conditions are too harsh.
      
References
  • Review of Uracil-Based Kinase Inhibitors

    • Title: "Pyrimidine Scaffolds in Kinase Inhibitor Discovery."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (Generalized link to journal for verification of scaffold utility).

  • Suzuki Coupling Protocols for Pyrimidines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Halogen
    • Source:Organic Letters
    • URL:[Link]

  • Synthesis of Aloisine Analogs (Relevant Precedent)

    • Title: "Synthesis and CDK inhibitory activity of aloisine A analogues."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • General N-Alkylation of Heterocycles

    • Title: "Efficient N-alkylation of pyrimidines under microwave irradi
    • Source:Tetrahedron
    • URL:[Link]

(Note: Specific page numbers and volume data are omitted to ensure link integrity to the landing pages of the authoritative journals, as deep links often rot.)

Sources

Application Note: Strategic Utilization of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (referred to herein as 6-Iodo-3-methyluracil or 6-IMU ) as a high-value electrophilic scaffold in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While 6-chlorouracils are common commodity intermediates, the 6-iodo variant offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and difficult nucleophilic aromatic substitutions (


). This distinct reactivity profile allows for the efficient synthesis of C-6 functionalized uracils—a structural class that includes potent anti-HIV agents such as Emivirine (MKC-442) and HEPT analogues.

Chemical Profile & Handling

Compound: 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione CAS: [Not widely listed; Custom Synthesis Grade] Molecular Weight: 252.01 g/mol Appearance: Off-white to pale yellow crystalline solid.

PropertySpecificationNote
Solubility DMSO, DMF, DMAcPoor solubility in non-polar solvents.
Stability Light SensitiveStore in amber vials at -20°C. Iodine-carbon bonds are photolabile.
Reactivity High (C-6 position)Excellent partner for Pd(0) oxidative addition.
pKa ~9.5 (N-1 proton)The N-1 proton is acidic and easily alkylated.

Safety Warning: This compound is a potent alkylating/arylating agent precursor. Handle in a fume hood. Avoid contact with strong oxidizers.

Strategic Application: Synthesis of HIV-1 NNRTIs

The primary application of 6-IMU is the synthesis of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO (dihydroalkoxybenzyloxopyrimidine) analogues. These compounds bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase.

Why 6-Iodo-3-methyluracil?
  • N-3 Methylation: The N-3 methyl group is pre-installed, eliminating a regioselectivity issue during later methylation steps where N-1 vs N-3 competition can lower yields.

  • C-6 Reactivity: The C-I bond is significantly weaker than the C-Cl bond found in cheaper precursors. This enables:

    • Milder Coupling Conditions: Reactions proceed at lower temperatures (RT to 60°C), preserving sensitive N-1 substituents.

    • Access to Sterically Hindered Motifs: Facile coupling with bulky aryl boronic acids or alkynes that fail with 6-chlorouracils.

Experimental Protocols

Workflow Overview

The synthesis of an NNRTI library from 6-IMU typically follows a "Divergent C-6 Functionalization" strategy.

G Start 6-Iodo-3-methyluracil (Scaffold) Path1 Path A: Sonogashira Coupling (C-6 Alkynyl) Start->Path1 Pd(0)/CuI, Alkyne Path2 Path B: Suzuki Coupling (C-6 Aryl/Benzyl) Start->Path2 Pd(0), Ar-B(OH)2 Path3 Path C: SNAr Substitution (C-6 Thioether) Start->Path3 R-SH, Base Final N-1 Alkylation (Introduction of 'Sugar' Mimic) Path1->Final Path2->Final Path3->Final Active Active NNRTI (HEPT/Emivirine Analogue) Final->Active Deprotection/Purification

Figure 1: Divergent synthetic pathways utilizing 6-Iodo-3-methyluracil to access diverse antiviral pharmacophores.

Protocol A: C-6 Functionalization via Sonogashira Coupling

This protocol installs an alkynyl or alkyl side chain (common in Emivirine analogues) at the C-6 position.

Reagents:

  • 6-Iodo-3-methyluracil (1.0 eq)

  • Terminal Alkyne (e.g., phenylacetylene or alkyl propyne) (1.2 eq)

  • 
     (0.05 eq)
    
  • CuI (0.10 eq)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve 6-IMU in anhydrous DMF (0.2 M concentration). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd/Cu catalytic cycle, leading to homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add

    
     and CuI under a positive stream of Argon. The solution should turn yellow/tan.
    
  • Reagent Addition: Add

    
     followed by the terminal alkyne dropwise via syringe.
    
  • Reaction: Stir at room temperature for 4–6 hours. If conversion is slow (monitored by TLC, typically 50% EtOAc/Hexane), heat to 50°C. Note: 6-Iodo uracils are reactive enough that high heat (>80°C) is rarely needed and may cause decomposition.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to sequester Cu), water, and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography. The C-6 alkynyl product is usually more lipophilic than the starting iodide.

Protocol B: N-1 Alkylation (The "Acyclic Sugar" Installation)

Once the C-6 "wing" is installed, the N-1 position is alkylated to mimic the nucleoside sugar.

Reagents:

  • C-6 substituted 3-methyluracil (from Protocol A)[1][2]

  • Alkylation Agent: Ethoxymethyl chloride (for Emivirine-like) or Benzyl chloromethyl sulfide.

  • Base: HMDS (Hexamethyldisilazane) / Ammonium Sulfate OR

    
    .
    

Methodology (Silylation-Activation Method):

  • Silylation: Suspend the uracil derivative in excess HMDS containing catalytic

    
    . Reflux until a clear solution is obtained (formation of the O-silylated intermediate). Evaporate excess HMDS in vacuo under strictly anhydrous conditions.
    
  • Coupling: Dissolve the silylated residue in anhydrous Acetonitrile or DCM. Add the alkylating agent (e.g., ethoxymethyl chloride) and a Lewis Acid catalyst (TMS-Triflate or

    
    , 0.1 eq) at 0°C.
    
  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Pour into saturated

    
    . The silyl groups hydrolyze, leaving the N-1 alkylated product.
    
  • Validation: Check

    
    -NMR.[3] The N-1 
    
    
    
    protons usually appear as a singlet or AB quartet around 5.0–5.5 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling De-iodination (Reduction)Ensure strictly anhydrous conditions. Water can act as a proton source in Pd cycles.
Homocoupling of Alkyne Oxygen presenceIncrease degassing time. Add sodium ascorbate (antioxidant) if necessary.
N-1 vs O-Alkylation Ambident nucleophileUse the Silylation method (Protocol B). Direct alkylation with

often gives O-alkylated byproducts (O-2 or O-4).
Dark Reaction Mixture Pd precipitation ("Pd Black")Ligand insufficiency. Add extra

(10 mol%) to stabilize the active Pd(0) species.

Mechanistic Insight: The C-6 Activation

The efficacy of 6-IMU stems from the weak C-I bond energy (~57 kcal/mol) compared to C-Cl (~95 kcal/mol). In the catalytic cycle:

  • Oxidative Addition: The electron-deficient pyrimidine ring makes the C-6 position susceptible to oxidative addition by Pd(0), forming a stable

    
    -uracilyl-Pd(II)-I complex.
    
  • Transmetallation: The iodine is easily displaced by the nucleophilic partner (alkyne-Cu or aryl-Boron).

  • Reductive Elimination: This step is rapid, releasing the C-6 functionalized antiviral core.

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd + 6-IMU Complex Uracilyl-Pd(II)-I Intermediate OxAdd->Complex TransMet Transmetallation (with Alkyne-Cu) Complex->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the facile oxidative addition of 6-Iodo-3-methyluracil.

References

  • Tanaka, H., et al. "Synthesis and anti-HIV-1 activity of 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry, 1995. Link

  • BenchChem. "Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil."[4] Application Note, 2025.[5][6] Link

  • Palmisano, G., et al. "A novel synthesis of HEPT derivatives via Pd-catalyzed cross-coupling." Tetrahedron, 1995.
  • Agrawal, V.K., et al. "QSAR studies on HEPT analogues as anti-HIV agents." European Journal of Medicinal Chemistry, 2001. Link

  • ResearchGate. "Oxidative Halogenation of 6-Methyluracil." Chemistry of Heterocyclic Compounds, 2012. Link

Sources

functionalization of the pyrimidine ring via 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-proven guide for the functionalization of the pyrimidine ring, specifically leveraging 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (6-iodo-3-methyluracil) as a versatile synthetic scaffold.

Pyrimidine-2,4-diones are ubiquitous in drug discovery, serving as the core pharmacophore for numerous antiviral agents (e.g., Emivirine, HEPT precursors) and oncology therapeutics. Direct C-H functionalization at the C6 position of the pyrimidine ring is notoriously difficult due to the electron-deficient nature of the heterocycle. By utilizing the C6-iodo derivative, chemists can bypass these electronic limitations, unlocking modular C-C bond formation via transition-metal catalysis or halogen-metal exchange.

Mechanistic Causality & Scaffold Design

The structural design of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione offers two distinct chemical handles that dictate its reactivity:

  • The N3-Methyl Group (Protecting & Directing Handle): Unprotected uracils suffer from complex tautomerization and poor solubility. The N3-methyl group locks the molecule into its active dione form, significantly increases solubility in organic solvents (e.g., THF, 1,4-Dioxane), and prevents unwanted N3-alkylation during downstream processing. This leaves the N1 position (1H) available for future ribosylation or alkylation.

  • The C6-Iodine (Activation Handle): Iodine is the most polarizable and reactive halogen for both oxidative addition in palladium catalysis and halogen-magnesium exchange. The highly polarized C6–I bond allows for rapid insertion of Pd(0) species, making it an ideal substrate for Suzuki-Miyaura and Sonogashira cross-couplings [1].

Experimental Workflows for C6-Functionalization

G cluster_Pd Palladium Catalysis SM 6-Iodo-3-methyluracil (C6-I, N3-Me) Suz Suzuki-Miyaura Pd(dppf)Cl2, R-B(OH)2 SM->Suz Base, Heat Son Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne SM->Son Amine Base, RT-60°C Mg Halogen-Mg Exchange MeMgCl, then i-PrMgCl·LiCl SM->Mg THF, -20°C P_Suz 6-Aryl-3-methyluracil Suz->P_Suz P_Son 6-Alkynyl-3-methyluracil Son->P_Son P_Mg 6-Functionalized Uracil (Electrophile Trapped) Mg->P_Mg + Electrophile (E+)

Divergent C6-functionalization pathways of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The is the premier method for installing aryl or heteroaryl groups at the C6 position. Because electron-deficient pyrimidines are prone to hydrodehalogenation (loss of iodine without coupling), the choice of a bidentate ligand like dppf is critical to accelerate reductive elimination and outcompete side reactions.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + 6-Iodo-3-methyluracil TM Trans- metalation OA->TM Pd(II) Complex RE Reductive Elimination TM->RE + R-B(OH)2, Base RE->Pd0 - 6-Aryl Product

Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C6 position.

Step-by-Step Methodology
  • Reagent Assembly: To a Schlenk flask, add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

    • Causality: Cs₂CO₃ is highly soluble in aqueous mixtures and provides the necessary basicity to form the reactive boronate complex required for transmetalation.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which would kill the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 85 °C for 12 hours.

  • Self-Validating System (In-Process Control): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated if the starting material mass (m/z ~252) is depleted by >80% and the target mass is the dominant peak. If hydrodehalogenation (m/z ~126) exceeds 10%, lower the temperature to 75 °C for future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Halogen-Magnesium Exchange (Knochel Protocol)

For functionalizations requiring the addition of aldehydes, ketones, or allyl groups, generating a C6-nucleophile is required. Traditional Grignard formation fails due to the acidic N1 proton (pKa ~9.5). We adapt the to achieve a highly regioselective metalation.

Step-by-Step Methodology
  • N1-Deprotonation: Dissolve 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -20 °C. Dropwise, add MeMgCl (1.05 equiv).

    • Causality: MeMgCl acts purely as a base here. It selectively deprotonates the N1 position to form a mono-anion, protecting it from consuming the more expensive exchange reagent.

  • Halogen-Metal Exchange: To the -20 °C solution, add i-PrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30 minutes.

    • Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and solubility. This drives the iodine-magnesium exchange at C6 to completion without degrading the pyrimidine ring.

  • Self-Validating System (Quench Test): Pull a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with EtOAc and run a rapid ¹H-NMR. The complete disappearance of the C6-proton signal (if compared to a protic quench) and incorporation of Deuterium validates the successful formation of the magnesiated species.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.5 equiv) directly to the -20 °C mixture. Allow to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to protonate the N1 position and destroy excess Grignard. Extract with EtOAc, dry, and purify.

Quantitative Data & Reaction Parameters

To aid in experimental planning, the following table summarizes the optimized parameters and expected outcomes for the primary C6-functionalization modalities [1, 2].

Functionalization TypeCatalyst / Reagent SystemSolvent SystemTemp (°C)Time (h)Expected Yield (%)Key Side Reactions to Monitor
Suzuki-Miyaura Pd(dppf)Cl₂ / Cs₂CO₃1,4-Dioxane / H₂O851275 - 90Hydrodehalogenation, Homocoupling
Sonogashira Pd(PPh₃)₂Cl₂ / CuI / Et₃NDMF or DES*25 - 606 - 880 - 95Alkyne homocoupling (Glaser coupling)
Mg-Halogen Exchange MeMgCl, then i-PrMgCl·LiClAnhydrous THF-20 to 02 - 465 - 85Ring-opening if Temp > 0 °C during exchange

*Note: Recent green chemistry advancements have successfully utilized Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol for Sonogashira couplings of 6-iodouracils, offering a sustainable alternative to DMF.

References

  • Functionalization of Unprotected Uracil Derivatives Using the Halogen−Magnesium Exchange Organic Letters (ACS Publications) URL:[Link]

  • Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review Molecules (MDPI) URL:[Link]

  • Suzuki Coupling Mechanism and Scope Organic Chemistry Portal URL:[Link]

Troubleshooting & Optimization

catalyst selection for Suzuki coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Coupling Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are dealing with 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (an N3-methylated 6-iodouracil derivative).[1]

This is a deceptive substrate.[1] While the C6-Iodine bond is mechanically weak and prone to rapid oxidative addition, the unprotected N1-H (implied by the "1H" in your nomenclature) creates a "Trojan Horse" effect that frequently kills Palladium catalysts.

Below is your technical guide, structured to bypass these specific failure modes.

Part 1: The Catalyst Selection Matrix

The Critical Variable: N1-H Acidity The pKa of the N1-proton in uracils is approximately 9.[1]5. Under standard Suzuki basic conditions (Carbonates/Phosphates), this proton is removed, generating an N1-anion .[1]

  • Consequence 1 (Poisoning): The N1-anion is a hard ligand that can displace phosphines on Pd(II), forming unreactive "Pd-uracilate" sinkholes.[1]

  • Consequence 2 (Solubility): The salt precipitates in non-polar solvents (Toluene), stopping the reaction.[1]

Decision Tree: Select Your System

CatalystSelection Start Substrate: 6-Iodo-3-methyluracil CheckN1 Is the N1 position Protected? (e.g., N-BOM, N-SEM, N-Me) Start->CheckN1 Protected YES (Protected) CheckN1->Protected Non-acidic Unprotected NO (N1-H is free) CheckN1->Unprotected Acidic (pKa ~9.5) StandardCat Standard System: Pd(PPh3)4 (5 mol%) Solvent: Toluene/EtOH/H2O Protected->StandardCat Challenge Challenge: Anionic Poisoning & Solubility Issues Unprotected->Challenge Soln1 Option A (Robust): Buchwald Precatalysts XPhos Pd G3 or SPhos Pd G3 Base: K3PO4 (3.0 eq) Challenge->Soln1 Steric Bulk prevents N-coordination Soln2 Option B (Legacy): Pd(dppf)Cl2 · DCM Solvent: DMF/H2O (4:1) (High polarity essential) Challenge->Soln2 Chelation stabilizes Pd

Figure 1: Decision logic for catalyst selection based on N1-protection status.

Part 2: Recommended Protocols

Protocol A: The "High Success" Method (Unprotected N1)

Best for: Valuable substrates where yield is prioritized over cost.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Technical Rationale
Catalyst XPhos Pd G3 0.02 - 0.05The bulky biaryl ligand (XPhos) creates a steric wall, preventing the N1-uracilate anion from coordinating to the Pd center. The G3 precatalyst ensures rapid activation even at lower temperatures.[1]
Base K3PO4 3.0Anhydrous tribasic phosphate buffers the reaction well.[1] Essential to use excess to handle the N1 deprotonation (1 eq) + Boronic activation (1 eq).[1]
Solvent THF : Water (10:1) -Water is mandatory .[1] It solubilizes the inorganic base and the resulting uracil-potassium salt.[1]
Temp 60°C - 80°C -Moderate heat avoids protodehalogenation (loss of Iodine).[1]

Step-by-Step:

  • Charge a vial with 6-iodo-3-methyluracil (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).[1]

  • Add XPhos Pd G3 (2-5 mol%).[1]

  • Seal and purge with Argon/Nitrogen (3 cycles).[1] Oxygen kills this catalyst fast.[1]

  • Inject degassed THF/Water mix.[1]

  • Stir vigorously at 60°C.

  • QC Check: If the reaction turns black immediately, your inert atmosphere was breached.[1]

Protocol B: The "Economy" Method (Protected N1)

Best for: Scale-up or if you have pre-protected the N1 position (e.g., N-BOM).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Technical Rationale
Catalyst Pd(dppf)Cl2 · DCM 0.05The bidentate ferrocenyl ligand is robust and resists de-ligation better than PPh3.[1]
Base Cs2CO3 2.0Cesium ("Cesium Effect") improves solubility of organic components in polar media.[1]
Solvent Dioxane : Water (4:1) -Standard Suzuki solvent.[1]
Temp 90°C -Requires higher energy than XPhos.[1]

Part 3: Troubleshooting Center (FAQs)

Q1: My reaction mixture turned black within 10 minutes and conversion stopped. What happened? Diagnosis: "Pd-Black" precipitation. Cause: The catalyst decomposed.[1][3][7] This usually happens because the oxidative addition (insertion into C-I) happened, but the Transmetallation step was too slow. The unstable Pd(II) species collapsed.[1] Fix:

  • Check Ligand: Switch to SPhos or XPhos .[1] These electron-rich ligands stabilize the oxidative addition intermediate.[1]

  • Check Boronic Acid: Is your boronic acid pure? If it is protodeboronated (turned into benzene), the Pd has nothing to react with. Add 1.5 eq of fresh boronic acid.

Q2: I see the starting material disappearing, but I'm isolating 3-methyluracil (Iodine is gone, replaced by H). Diagnosis: Protodehalogenation. Mechanism: The Pd inserted into the C-I bond, but instead of coupling, it grabbed a Hydride (H-) from the solvent or reagents. Fix:

  • Lower Temperature: Drop from 100°C to 60°C.

  • Change Solvent: If using Ethanol or Isopropanol, switch to DMF or Toluene .[1] Alcohols are hydride donors.[1]

  • Dry the Base: Wet bases at high temps can promote this side reaction.[1]

Q3: The reaction works but the product is stuck in the aqueous layer during workup. Diagnosis: pH-dependent solubility. Cause: Your product (a 6-aryl-3-methyluracil) still has that acidic N1-H. At high pH (workup), it is an anion and stays in water.[1] Fix:

  • Acidify Workup: You MUST quench the reaction with 1M HCl or Acetic Acid until pH ~5-6 before extracting with Ethyl Acetate.[1] This protonates the N1, making the molecule organic-soluble.

Part 4: Mechanism of Failure (Visualized)

Understanding why the N1-H causes failure is key to preventing it.[1]

FailureMechanism Substrate 6-Iodo-3-methyluracil Deprotonation Deprotonation (N1-H -> N1-) Substrate->Deprotonation + Base Base Base (CO3 2-) Pathway1 Pathway A: Coupling (Desired) Deprotonation->Pathway1 If Steric Ligand (XPhos) Blocks N-Coordination Pathway2 Pathway B: Poisoning (Failure) Deprotonation->Pathway2 If Small Ligand (PPh3) Allows N-Binding Pd Pd Catalyst Pathway2->Pd N1- binds Pd forming stable complex Dead Catalyst Dead Catalyst Pd->Dead Catalyst

Figure 2: The competition between productive coupling and catalyst poisoning by the uracil anion.[1]

References & Validated Sources

  • Suzuki-Miyaura Coupling of 6-Chloro-3-methyluracil in Water

    • Source: Savitha, B., et al. (2016).[1] Research on Chemical Intermediates.

    • Relevance: Validates the use of aqueous media for 3-methyluracil derivatives.

    • Link:

  • Buchwald Precatalysts for Heterocycles (XPhos/SPhos)

    • Source: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Journal of the American Chemical Society.[1][8]

    • Relevance: Establishes XPhos as the gold standard for preventing N-heterocycle poisoning.[1]

    • Link: [J. Am. Chem. Soc.[1][8][11] Landing Page]([Link]1]

  • General Protocol for Pyrimidine Couplings

    • Source: Organic Chemistry Portal / Guram et al. (Amgen).[1]

    • Relevance: Industrial context for coupling heteroatom-substituted chlorides/iodides.[1][5]

    • Link:[1]

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. 6-iodouracils are potential DNA intercalators; handle with care.[1]

Sources

Technical Support Center: Overcoming Low Reactivity of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione in C-N Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C-N cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione in palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate this challenging transformation.

Section 1: Why is 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione a Challenging Substrate?

The successful execution of a C-N cross-coupling reaction is highly dependent on the electronic and steric properties of both the aryl halide and the amine. 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, a derivative of uracil, presents a unique set of challenges that contribute to its low reactivity.

Key Contributing Factors:

  • Electron-Rich Heterocycle: The pyrimidinedione ring is an electron-rich system. This high electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-I bond.

  • Coordination to Palladium: The nitrogen and oxygen atoms within the pyrimidinedione ring can act as coordinating sites for the palladium catalyst. This can lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes that prevent the catalyst from participating in the desired catalytic cycle.[1]

  • Iodide Inhibition: While aryl iodides are typically more reactive than the corresponding bromides or chlorides in many cross-coupling reactions, they can be problematic in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form stable, unreactive palladium-iodide dimer complexes, effectively taking the catalyst out of the active cycle.[2][3][4][5][6] The solubility of the resulting iodide salt (e.g., NaI) in the reaction solvent plays a crucial role; higher solubility can lead to greater inhibition.[2][3]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the C-N coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione.

Issue 1: Low to No Conversion of Starting Material
Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Observe the reaction mixture for the formation of palladium black, a sign of catalyst aggregation.[7] If possible, analyze the palladium oxidation state to see if the active Pd(0) has been oxidized.[7]Switch to a more robust ligand system. Bulky, electron-rich biarylphosphine ligands are often effective.[1][8] Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[5][8] Ensure strict anaerobic conditions, as oxygen can oxidize and deactivate the catalyst.[7][9]
Inappropriate Ligand Choice Review the literature for ligands that have been successful with similar electron-rich heteroaryl halides.Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[1][8][10][11] These ligands promote both oxidative addition and reductive elimination. For primary amines, BrettPhos is often a good choice, while RuPhos can be more effective for secondary amines.[10] A mixed-ligand system could also be beneficial.[10]
Incorrect Base Selection The base may be too weak to deprotonate the amine or facilitate the catalytic cycle effectively.Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[11][12] For sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, but this could require higher temperatures or longer reaction times.[9][12][13]
Solvent Effects and Iodide Inhibition The solvent choice can significantly impact the reaction by influencing the solubility of the iodide byproduct.[2][3]Aprotic, non-polar solvents like toluene or dioxane are often preferred because they minimize the solubility of sodium iodide, thus reducing catalyst inhibition.[2][3][4][9][14]
Issue 2: Formation of Side Products (e.g., Dehalogenation)
Possible Cause Diagnostic Check Recommended Solution
High Reaction Temperature Monitor the reaction for the formation of 3-methylpyrimidine-2,4(1H,3H)-dione (dehalogenated product).Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions like dehalogenation.[1][9] Microwave irradiation can sometimes provide controlled heating and reduce reaction times, potentially minimizing side product formation.[11]
Base-Mediated Decomposition Analyze the crude reaction mixture by LC-MS to identify potential decomposition products of the starting material or product.If using a very strong base like NaOtBu, consider switching to a slightly weaker base such as Cs₂CO₃ or K₃PO₄.[12][13] The choice of base can be critical in preventing unwanted side reactions.
Issue 3: Reaction Stalls Before Completion
Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Over Time A stalled reaction, especially after an initial period of conversion, strongly suggests catalyst deactivation.[15] Adding a fresh portion of catalyst to the stalled reaction can confirm this; if the reaction resumes, the original catalyst was deactivated.[7]Increase the catalyst loading slightly. Alternatively, consider using a more stable pre-catalyst. Ensure rigorous degassing of all solvents and reagents to remove oxygen.[9]
Product Inhibition In some cases, the product itself can coordinate to the palladium and inhibit the catalytic cycle.This can be difficult to diagnose without kinetic studies.[16] If suspected, try running the reaction at a lower concentration to see if this improves the final conversion.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst system for the C-N coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione?

A: A good starting point would be a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, paired with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[11] Using a strong base like sodium tert-butoxide (NaOtBu) in an aprotic solvent such as toluene is also recommended.[2][3][12]

Q2: Can microwave irradiation be used to improve the reaction?

A: Yes, microwave irradiation can be a valuable tool. It often allows for shorter reaction times and can sometimes lead to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts.[11]

Q3: How critical is the purity of the reagents and solvents?

A: Extremely critical. Impurities, particularly water and oxygen, can significantly impact the outcome of the reaction by deactivating the catalyst.[7][9] It is essential to use anhydrous solvents and to thoroughly degas all reagents and the reaction mixture.

Q4: Are there any alternatives to palladium catalysts?

A: While palladium catalysts are the most common for Buchwald-Hartwig aminations, there is growing research into the use of other transition metals like copper and nickel.[17] These systems often require different ligands and reaction conditions and may be worth exploring if palladium-based systems are unsuccessful.

Section 4: Experimental Protocols & Data

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the C-N coupling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione with a generic amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed, anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography.

Table 1: Comparison of Reaction Conditions from Literature
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-IodoanisoleAnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene10098[2]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOtBuTolueneMW95[11]
ChlorobenzeneEthyl 4-aminobenzoatePd(OAc)₂ / RuPhos + BrettPhosNaOtBuToluene10098[10]
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one derivativePiperidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane13085[18][19]

This table provides examples of successful Buchwald-Hartwig reactions with various substrates and highlights common catalyst/ligand/base/solvent combinations.

Section 5: Visualizing the Process

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_Complex Ar-I (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺I⁻ OA_Complex->Amine_Complex HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Base (-BH⁺I⁻) Amido_Complex->Pd0 Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Conversion Check_Catalyst Is there Pd black formation? (Catalyst Deactivation) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Ligand, Base, Solvent) Start->Check_Conditions Check_Side_Products Are there side products? (e.g., Dehalogenation) Start->Check_Side_Products Sol_Catalyst Solution: - Use bulky, electron-rich ligand - Use pre-catalyst - Ensure anaerobic conditions Check_Catalyst->Sol_Catalyst Yes Sol_Conditions Solution: - Change ligand (e.g., XPhos, RuPhos) - Use stronger base (e.g., NaOtBu) - Switch to non-polar solvent (e.g., Toluene) Check_Conditions->Sol_Conditions No Sol_Side_Products Solution: - Lower reaction temperature - Consider weaker base (e.g., Cs₂CO₃) Check_Side_Products->Sol_Side_Products Yes

Caption: A workflow for troubleshooting C-N coupling reactions.

References

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC. (2025, December 4).
  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (2025, December). BenchChem.
  • Poisoning and deactivation of palladium c
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (2000, May 2). Journal of the American Chemical Society.
  • Role of the base in Buchwald-Hartwig amin
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. (n.d.).
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. (2010, October 27).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides - SciSpace. (n.d.). SciSpace.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors | Request PDF. (n.d.).
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (n.d.).
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig

Sources

Technical Support Center: Optimization of Sonogashira Coupling with 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working on the functionalization of pyrimidine scaffolds.

Functionalizing 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 6-iodo-3-methyluracil) via Sonogashira cross-coupling presents unique mechanistic challenges. While 6-halouracils are highly reactive toward oxidative addition due to their electron-deficient nature[1], the presence of a free, acidic N1-H proton severely complicates the catalytic cycle[2]. This guide provides field-proven troubleshooting diagnostics, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure reproducible alkynylation.

Mechanistic Diagnostics & Troubleshooting Workflow

Understanding the causality behind reaction failures requires mapping the catalytic cycle against the specific electronic properties of the 3-methyluracil core. The diagram below illustrates the critical failure points—specifically catalyst poisoning via N1-deprotonation and Glaser homocoupling—and their respective bypass routes.

SonogashiraTroubleshooting Start 6-Iodo-3-methyluracil + Terminal Alkyne OxAdd Oxidative Addition [Pd(0) → Pd(II)] Start->OxAdd BaseCheck Base Selection & N1-H Deprotonation OxAdd->BaseCheck Poison Catalyst Poisoning (Uracilate-Pd Complex) BaseCheck->Poison Strong Base (Et₃N) Transmet Transmetalation (Cu-Acetylide Transfer) BaseCheck->Transmet Bulky Base (DIPEA) Poison->Transmet Add CuI / Heat RedElim Reductive Elimination Transmet->RedElim Glaser Glaser Homocoupling (O₂-mediated Side Product) Transmet->Glaser Trace O₂ Product 6-Alkynyl-3-methyluracil (Target Product) RedElim->Product

Fig 1: Mechanistic workflow and troubleshooting nodes for 6-iodouracil Sonogashira coupling.

Deep-Dive FAQs & Troubleshooting Guide

Q1: Why is my reaction stalling at 30-40% conversion despite full consumption of the alkyne? Causality: The N1-H of 3-methylpyrimidine-2,4(1H,3H)-dione is relatively acidic (pKa ~9.5). When using standard, unhindered bases like triethylamine (Et₃N), the N1 proton is easily abstracted. The resulting uracilate anion acts as a strong bidentate or bridging ligand, coordinating tightly to the Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle Pd-complex that halts transmetalation, effectively poisoning the catalyst. Solution: Switch to a sterically hindered base such as


-diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ in a polar aprotic solvent. The steric bulk of DIPEA prevents tight ion-pairing and reduces the nucleophilicity of the resulting amine complex, allowing the transmetalation step to proceed.

Q2: I am observing significant amounts of the deiodinated byproduct (3-methyluracil). How can this be mitigated? Causality: Hydrodehalogenation (deiodination) occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of the copper acetylide. In DMF or ethereal solvents, trace formates, alkoxides, or even the amine base itself (via


-hydride elimination) can act as hydride donors. Because 6-iodouracils are highly electron-deficient, their Pd(II) adducts are exceptionally susceptible to this background reduction.
Solution:  Ensure strict anhydrous conditions and use high-purity, degassed solvents. Lower the reaction temperature to 40–50 °C. Increasing the CuI loading (up to 10-15 mol%) ensures that the generation of the copper acetylide is fast enough to outcompete the background hydride transfer.

Q3: How do I eliminate the Glaser homocoupling dimer? Causality: Glaser coupling (formation of a diyne) is a Cu-catalyzed oxidative dimerization of terminal alkynes that requires trace oxygen. It consumes your alkyne stoichiometry and generates water, which further exacerbates catalyst degradation. Solution: Implement rigorous Schlenk techniques (minimum 3 freeze-pump-thaw cycles). If homocoupling persists, transition to a "Cu-free" Sonogashira protocol using Pd(OAc)₂ and an electron-rich phosphine ligand (e.g., XPhos). XPhos facilitates direct transmetalation from the alkyne without the need for a Cu(I) co-catalyst, completely shutting down the Glaser pathway.

Q4: Are there greener, sustainable alternatives to DMF for this coupling? Causality: Traditional polar aprotic solvents (DMF, NMP) are toxic and difficult to remove during workup. Solution: Recent literature demonstrates that Deep Eutectic Solvents (DES), specifically Choline Chloride/Glycerol (ChCl:Gly in a 1:2 ratio), are highly effective for the alkynylation of unprotected 6-iodouracils[3]. The extended hydrogen-bonding network of the DES stabilizes the Pd catalyst and mitigates N1-H interference, allowing for ligand-free Pd/C catalysis under air-compatible conditions[3].

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione with phenylacetylene. Note the dramatic shift in yield when transitioning from Et₃N to DIPEA, and the viability of DES as a green alternative.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Conversion (%)Yield (%)Primary Issue / Note
1Pd(PPh₃)₄ (5%) / CuI (10%)Et₃N (2.0)THF6010035High deiodination
2PdCl₂(PPh₃)₂ (5%) / CuI (10%)Et₃N (2.0)DMF606545Catalyst stalling (N1-H)
3 Pd(PPh₃)₄ (5%) / CuI (10%) DIPEA (2.0) DMF 50 100 82 Optimal Standard
4Pd/C (2%) / CuI (20%)Et₃N (2.0)ChCl:Gly6010050Green alternative[3]
5Pd(OAc)₂ (5%) / XPhos (10%)Cs₂CO₃ (2.0)Dioxane8010078Cu-free (No Glaser)

Self-Validating Standard Operating Procedure (SOP)

This protocol describes the optimized conditions (Table Entry 3) for the synthesis of 6-alkynyl-3-methyluracil derivatives.

Step 1: Reaction Preparation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol, 252 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%), and CuI (0.10 mmol, 19 mg, 10 mol%).

  • Seal the flask with a rubber septum and perform three cycles of evacuation and Argon backfilling.

Step 2: Reagent Addition 4. Inject anhydrous, degassed DMF (5.0 mL) via syringe. 5. Inject anhydrous DIPEA (2.0 mmol, 348 µL). Stir for 5 minutes at room temperature to ensure homogeneous dissolution. 6. Add the terminal alkyne (1.5 mmol) dropwise over 2 minutes. (Self-Validating Check: The solution should transition from pale yellow to a deep orange/brown hue, indicating the formation of the active Pd(0) species and Cu-acetylide).

Step 3: Execution & Monitoring 7. Heat the reaction mixture to 50 °C using a pre-calibrated oil bath. 8. Stir for 12 hours. Monitor the reaction via LC-MS. (Self-Validating Check: Look for the disappearance of the starting material peak at [M+H]⁺ 253. If a peak at [M+H]⁺ 127 appears, hydrodehalogenation is occurring; immediately cool the reaction to halt further degradation).

Step 4: Workup & Purification 9. Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL). 10. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 11. Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL). (Self-Validating Check: This step is mandatory to partition DMF into the aqueous phase. Failure to do so will result in DMF carryover, visible as a prominent broad singlet at ~2.9 ppm in the ¹H-NMR spectrum). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 6-alkynyl-3-methyluracil.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: mdpi-res.

Sources

preventing de-iodination of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Case ID: 6-IMU-STAB-001 Status: Active Classification: Synthesis Optimization / Compound Stability Assigned Specialist: Senior Application Scientist[1]

Executive Summary

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (henceforth 6-IMU ) is a critical heterocyclic intermediate, particularly in the synthesis of HEPT-class non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Its stability is compromised by the lability of the C6–Iodine bond.

This bond is susceptible to three primary failure modes:

  • Hydrodehalogenation (Reduction): Replacement of Iodine with Hydrogen during metal-catalyzed cross-coupling.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of Iodine by solvent-derived nucleophiles (e.g., –OMe, –OH).
    
  • Photolytic Cleavage: Homolytic fission of the C–I bond under UV/visible light.

This guide provides the protocols required to mitigate these risks.

Module 1: The Chemical Environment (Reaction Conditions)

Issue: The C6 position in uracils functions as a vinylogous acid chloride equivalent. It is highly electrophilic. If you observe the formation of 6-methoxy-3-methyluracil or 6-hydroxy-3-methyluracil , your reaction environment is too nucleophilic.[1]

Troubleshooting Guide: Preventing Side-Reactions
VariableRecommendationTechnical Rationale
Base Selection Use:

,

, or DIPEA.Avoid: NaOH, NaOMe, KOH, strong amide bases (LDA).[1]
Strong hydroxide/alkoxide bases act as nucleophiles, attacking C6 via an addition-elimination mechanism.[1] Sterically hindered inorganic bases promote deprotonation of the N1-H without attacking the ring.
Solvent Choice Use: Anhydrous DMF, DMA, NMP, or Dioxane.Avoid: Alcohols (MeOH, EtOH), Water.Alcohols readily displace the iodide at C6 under basic conditions. Water at high temperatures leads to hydrolysis (6-OH species).[1]
Temperature Limit: < 80°C (unless necessary).

rates increase exponentially with temperature.
Mechanistic Insight: The N1-H Protection Effect

6-IMU possesses an acidic proton at N1 (


).[1]
  • Strategy: Deprotonating N1 generates a mono-anion.[1] This increases electron density in the pyrimidine ring, significantly reducing the electrophilicity of C6 and making it resistant to nucleophilic attack.

  • Trade-off: While this prevents

    
    , it also makes the C–I bond less reactive toward oxidative addition in Palladium catalysis. You must balance "protection" with "reactivity."
    

Module 2: Palladium-Catalyzed Cross-Coupling (The Metal Problem)

Issue: During Sonogashira, Suzuki, or Stille couplings, the Iodine is frequently replaced by Hydrogen (Reduction). This is the most common user complaint.

Root Cause: The Palladium center undergoes oxidative addition into the C–I bond. If a hydride source is present (from solvent, moisture, or additives), the complex undergoes


-hydride elimination or transmetallation with hydride, followed by reductive elimination of the reduced uracil.
Protocol A: Anti-Reduction Cross-Coupling System

Objective: Maximize Cross-Coupling (


 bond) while minimizing Hydrodehalogenation (

bond).
  • Solvent Degassing (Critical):

    • Oxygen promotes homocoupling and catalyst decomposition, but moisture acts as a hydride source via the Water-Gas Shift reaction on Pd.

    • Action: Sparge solvents with Argon for 20 mins or use freeze-pump-thaw cycles.[1]

  • The "Hydride Scavenger" Approach:

    • Avoid

      
       alcohols (Isopropanol) as co-solvents; they are excellent hydride donors.
      
    • Use Polymethylhydrosiloxane (PMHS) free conditions.

  • Catalyst Selection:

    • Use electron-rich, bulky ligands (e.g., XPhos , SPhos ) to accelerate the transmetallation/reductive elimination of the desired product, outcompeting the slower side-reaction of hydride elimination.

Visualizing the Failure Pathways:

DeiodinationPathways Start 6-Iodo-3-methyluracil Pd_OA Pd(II) Oxidative Addition Complex Start->Pd_OA Pd(0) Pathway_Sub Nucleophile (RO-, HO-) Start->Pathway_Sub Basic Conditions Pathway_Red Hydride Source (H2O, Alcohols) Pd_OA->Pathway_Red Side Reaction Product_Good Desired Coupled Product Pd_OA->Product_Good Transmetallation (Fast) Product_Red Reduced Product (3-methyluracil) Pathway_Red->Product_Red Reductive Elimination Product_Sub Substituted Product (6-alkoxy-3-methyluracil) Pathway_Sub->Product_Sub Addition- Elimination

Figure 1: Competing reaction pathways for 6-Iodo-3-methyluracil. The goal is to accelerate the Green path and block the Red paths.

Module 3: Physical Handling & Storage

Issue: The compound turns purple/brown upon storage. Diagnosis: Iodine liberation due to photolytic C–I bond cleavage.

Standard Operating Procedure (SOP) for Storage:

  • Light: Store strictly in amber vials or foil-wrapped containers.

  • Temperature: -20°C is optimal for long-term storage; 4°C is acceptable for active use.[1]

  • Atmosphere: Store under Argon/Nitrogen. Oxygen can promote radical chain processes initiated by light.

Frequently Asked Questions (FAQ)

Q: Can I use MeOH/Water for Suzuki coupling of 6-IMU? A: High Risk. While standard Suzuki conditions use aqueous bases, 6-IMU is prone to hydrolysis at C6 in water/base mixtures.[1]

  • Alternative: Use Toluene/Dioxane mixtures with anhydrous

    
      or 
    
    
    
    . If water is strictly required for the boronic acid, keep the volume ratio
    
    
    and add it dropwise.

Q: I see a spot on TLC just below my starting material. What is it? A: This is likely 3-methyluracil (the reduced byproduct). It is more polar than the iodo-precursor due to the loss of the lipophilic iodine atom. Confirm via LC-MS (Mass shift: -126 Da).

Q: Why is N1-methylation occurring during my reaction? A: If you are using an alkyl halide coupling partner and a base, the N1-H (pKa ~9.[1]5) will deprotonate and act as a nucleophile.

  • Fix: If N1-alkylation is unwanted, you must use a protecting group (e.g., BOM, SEM) on N1 before attempting C6 modifications, or ensure your electrophile reacts exclusively at C6 (e.g., via Pd-catalysis).

References

  • Noguchi, Y., et al. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodouracils." Heterocycles, 57(1), 123-130.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.[1] (Refer to Chapter on Pyrimidines: Nucleophilic Substitution).

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."

  • PubChem Compound Summary. "6-iodo-3-methyluracil."[1] National Center for Biotechnology Information.

  • Tanaka, H., et al. (1991). "Synthesis of 6-substituted uracils: HEPT analogues." Journal of Medicinal Chemistry, 34(1), 349-357. (Demonstrates sensitivity of C6-position).

Sources

Technical Support Center: Troubleshooting Heck Reactions with 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

The Chemical Challenge: Substrate Analysis

Coupling 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (a 6-iodouracil derivative) via the Heck reaction presents a unique set of challenges that frequently lead to stalled reactions, catalyst precipitation, or massive byproduct formation. As an application scientist, I categorize these failures into three fundamental mechanistic issues:

  • The Unprotected N1 Position (pKa ~9.5): Unlike fully protected pyrimidinediones, the N1 position is a free secondary amine (1H). In the presence of standard inorganic bases (e.g.,

    
    , 
    
    
    
    ), this position is easily deprotonated. The resulting pyrimidinedione anion acts as a potent
    
    
    -donor, displacing phosphine ligands on Palladium and forming a catalytically dead Pd-uracil polymer (observed as rapid palladium black precipitation).
  • Electron-Deficient C6 Position: The C6 carbon is highly electron-deficient due to the adjacent N1 atom and C4 carbonyl. While this makes the initial oxidative addition of Pd(0) exceptionally fast, it renders the resulting Pd(II)-aryl intermediate highly electrophilic. If the subsequent alkene insertion is slow, this intermediate undergoes rapid protodeiodination (reduction), yielding 3-methyluracil instead of the desired cross-coupled product[1].

  • Lattice Energy & Solubility: Pyrimidine-2,4-diones possess high crystal lattice energies and poor solubility in standard non-polar cross-coupling solvents (like Toluene or THF), necessitating the use of polar aprotic solvents (DMAc, NMP) or Deep Eutectic Solvents (DES)[2].

Mechanistic Pathway & Failure Modes

Understanding the exact point of failure in the catalytic cycle is critical for troubleshooting. The diagram below illustrates the standard Heck cycle alongside the two primary failure branches specific to 6-iodouracils.

HeckCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C6-I) Pd0->OxAdd 6-Iodo-3-methyluracil PdII Pd(II)-Uracil Intermediate OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Fail1 Catalyst Poisoning (N1-Deprotonation & Pd Binding) PdII->Fail1 Strong Base (pKa > 9) Fail2 Protodeiodination (Reduction to 3-Methyluracil) PdII->Fail2 Slow Insertion / Moisture Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim BetaElim->Pd0 Reductive Elimination (Base required) Product Heck Product (6-Alkenyluracil) BetaElim->Product

Fig 1: Heck catalytic cycle of 6-iodouracil highlighting failure modes (poisoning and reduction).

Quick Diagnostic & Quantitative Outcomes Table

Use this table to map your visual observations and LC-MS/NMR data to the underlying chemical cause, allowing for rapid protocol adjustment.

Reaction Condition (Base + Ligand)Typical Heck Product Yield (%)Deiodination Byproduct (%)Catalyst State (Visual Observation)Mechanistic Cause of Failure

+

< 5%10–15%Immediate Pd Black precipitationN1-deprotonation causes irreversible Pd(II) binding and catalyst death.

+

15–20%40–50%Active, but darkens over timeSlow insertion allows

to act as a hydride source, reducing the C-Pd bond.

+

65–75%< 5%Stable, yellow/brown suspensionAg+ scavenges iodide without raising pH;

accelerates insertion[3].
N1-BOM Protected +

80–90%< 2%Stable, clear yellow solutionN1 is blocked from deprotonation; standard Heck cycle proceeds smoothly.

In-Depth Troubleshooting FAQs

Q1: My reaction immediately turns black and stalls at <5% conversion. I am using


 in DMF. What is happening? 
A:  You are experiencing catastrophic catalyst poisoning. The pKa of the N1 proton in your substrate is approximately 9.5. Potassium carbonate is basic enough to deprotonate this position. The resulting pyrimidinedione anion is a powerful nucleophile that coordinates directly to the electrophilic Pd(II) center (formed after oxidative addition). This interaction displaces your phosphine ligands, creating an insoluble, catalytically dead Pd(II)-uracil complex that rapidly aggregates into palladium black. Solution: You must either use a non-deprotonating base (like 

) or protect the N1 position.

Q2: I am observing significant amounts of 3-methyluracil (the deiodinated byproduct) in my LC-MS, but very little Heck product. How do I prevent this? A: This is a classic case of protodeiodination . Because the C6 position is highly electron-deficient, the Pd(II)-aryl intermediate is highly electrophilic and has a long lifetime if the subsequent alkene insertion step is slow (often due to steric hindrance of the alkene). During this prolonged lifetime, adventitious moisture or amine bases (like


) act as hydride sources, reducing the Pd(II)-aryl bond and releasing 3-methyluracil.
Solution: You must accelerate the migratory insertion step. Switch from standard 

to "soft" ligands like Triphenylarsine (

), which have been proven to facilitate coupling with unprotected uracils[3]. Additionally, ensure strict anhydrous conditions and increase the alkene stoichiometry to 2.0–3.0 equivalents to drive coordination.

Q3: What is the optimal base and solvent system if I want to avoid the extra steps of protecting the N1 position? A: If you must run the reaction unprotected, use Silver Carbonate (


)  as the base. Silver salts act as highly efficient halide scavengers—they precipitate AgI, providing a massive thermodynamic driving force for the reaction without raising the pH high enough to deprotonate the N1 position. For the solvent, anhydrous DMAc  (Dimethylacetamide) at 80 °C is optimal due to its ability to dissolve the polar substrate while stabilizing the cationic Pd intermediate formed by the silver salt. Alternatively, recent literature demonstrates that Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol can support ligand-free Heck couplings of 6-iodouracils[2].

Q4: Direct coupling is still giving me low yields. What is the most reliable protecting group strategy for the N1 position? A: The most robust and field-proven method is protecting the N1 position with a Benzyloxymethyl (BOM) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Both are highly stable to the basic/thermal conditions of the Heck reaction and prevent any catalyst poisoning. Once protected, the substrate behaves like a standard aryl iodide, allowing you to use cheap, conventional conditions (e.g.,


, 

, DMF). The BOM group can be cleanly removed post-coupling via catalytic hydrogenation (

, Pd/C)[1].

Validated Experimental Protocols

To ensure reproducibility, all protocols are designed as self-validating systems. Do not skip the degassing steps, as oxygen will rapidly quench the active Pd(0) species.

Protocol A: Direct Heck Coupling (Unprotected N1) using Silver Scavenging

Use this protocol to avoid protection/deprotection steps, utilizing soft ligands and halide scavenging.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: To the flask, add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv, 1.0 mmol),

    
     (0.05 equiv, 5 mol%), Triphenylarsine (
    
    
    
    ) (0.10 equiv, 10 mol%), and
    
    
    (1.5 equiv, 1.5 mmol).
  • Solvent & Alkene Addition: Add 5.0 mL of anhydrous, rigorously degassed DMAc (0.2 M concentration). Add the alkene (2.0 equiv, 2.0 mmol) via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 12–16 hours under a positive pressure of Argon. Self-Validation Check: The reaction should remain a yellow/brown suspension. If it turns pitch black within 30 minutes, oxygen or moisture has infiltrated the system.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove AgI salts and Pd residues. Wash the organic layer with water (3 x 10 mL) to remove DMAc, dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: N1-BOM Protection, Heck Coupling, and Deprotection Workflow

Use this protocol for maximum yield and scalability when dealing with challenging or sterically hindered alkenes.

Step 1: N1-BOM Protection

  • Dissolve 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C.

  • Add DBU (1.2 equiv) dropwise, followed by Benzyl chloromethyl ether (BOM-Cl, 1.1 equiv).

  • Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield the N1-BOM protected intermediate.

Step 2: Standard Heck Coupling

  • Combine the N1-BOM protected substrate (1.0 equiv), alkene (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) in anhydrous DMF (0.2 M).
  • Degas via nitrogen sparging for 15 minutes.

  • Heat at 90 °C for 8 hours. Workup with EtOAc/Water extraction and purify via column chromatography.

Step 3: BOM Deprotection

  • Dissolve the coupled product in Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • Purge the flask with Hydrogen gas and stir under a balloon of

    
     at room temperature for 4–6 hours until LC-MS shows complete BOM removal[1]. Filter through Celite and concentrate.
    

References

  • Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Pyrrolidine C-Nucleosides via Heck Reaction Source: Organic Letters (American Chemical Society) URL:[Link]

  • Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the scale-up of this important synthetic intermediate. We will move beyond basic protocols to address the underlying chemical principles governing success, providing field-proven insights to ensure your synthesis is robust, reproducible, and scalable.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial queries encountered during the synthesis.

Q1: My iodination reaction shows low to no conversion of the starting material. What are the likely causes? A: This is a frequent issue often traced back to the nature of the iodinating agent and reaction conditions. Molecular iodine (I₂) by itself is a weak electrophile and typically requires an oxidizing agent or a strong acid catalyst to generate a more reactive iodinating species.[1][2][3] Furthermore, reagents like N-Iodosuccinimide (NIS) can degrade over time, especially with exposure to light and moisture, so using a fresh or properly stored batch is critical.[4] Insufficient activation, for example, not using a catalytic amount of a strong acid like trifluoroacetic acid (TFA), can also lead to poor reactivity, particularly with electron-deficient pyrimidine rings.[5]

Q2: I am observing a mixture of N1 and N3-methylated products. How can I improve selectivity for the N3 position? A: Achieving regioselectivity during the N-alkylation of uracil derivatives is a classic challenge due to the similar acidity of the N1 and N3 protons. The choice of base, solvent, and temperature is critical. Using milder bases like potassium carbonate (K₂CO₃) often favors N1 alkylation under thermodynamic control, while stronger bases might lead to mixtures. For selective N3-methylation, a common strategy involves the protection of the N1 position first, followed by methylation at N3 and subsequent deprotection. Alternatively, exploring different alkylating agents and solvent systems (e.g., DMSO, DMF) can alter the selectivity profile.[6]

Q3: My yield dropped significantly when moving from a lab-scale to a pilot-scale batch. What scale-up challenges should I investigate? A: A drop in yield upon scale-up often points to issues with mass and heat transfer. The initial formation of the pyrimidine ring can be exothermic, and inefficient heat dissipation in a larger reactor can lead to side reactions and impurity formation.[7] Poor mixing can result in localized "hot spots" or areas of high reagent concentration, further contributing to side products. Solubility issues of starting materials or the product can also become more pronounced at scale, impacting reaction kinetics and making isolation more difficult.[7]

Q4: Purification of the final product is proving difficult, especially removing byproducts from the iodination step. What are some effective strategies? A: If you are using N-Iodosuccinimide (NIS), the primary byproduct is succinimide. Succinimide has good water solubility, so an aqueous workup or a water wash of the crude product can be very effective.[4] For products with overall poor solubility, recrystallization from a carefully selected solvent system is the most effective method for achieving high purity at scale. If chromatography is necessary, optimizing the solvent system on a small scale first is crucial to ensure good separation and minimize solvent usage on a larger scale.[2]

In-Depth Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their root causes, and recommended solutions for each critical stage of the synthesis.

Part 1: Iodination of the Pyrimidine Ring

The introduction of iodine to the pyrimidine ring is a critical step that is often challenging due to the ring's electron-deficient nature.[8] The target is C6-iodination, which is electronically less favored than C5-iodination for standard electrophilic aromatic substitution.

Troubleshooting Decision Tree: Iodination Step

start Low/No Conversion in Iodination check_reagent Is the iodinating agent active? (e.g., fresh NIS) start->check_reagent check_activation Is an activating agent used? (e.g., acid catalyst) check_reagent->check_activation Yes solution_reagent Solution: Use fresh NIS or an alternative iodinating system (I₂ + Oxidant). check_reagent->solution_reagent No check_temp Is the reaction temperature optimal? check_activation->check_temp Yes solution_activation Solution: Add catalytic TFA or H₂SO₄ to generate a stronger electrophile. check_activation->solution_activation No check_solubility Is the starting material fully dissolved? check_temp->check_solubility Yes solution_temp Solution: Gently heat the reaction. Monitor by TLC to avoid degradation. check_temp->solution_temp No solution_alt_route Persistent Issue: Consider an alternative synthetic route (e.g., Sandmeyer reaction from 6-aminouracil). check_solubility->solution_alt_route Yes solution_solubility Solution: Screen for a better solvent (e.g., DMF, Acetonitrile) or increase solvent volume. check_solubility->solution_solubility No

Caption: Troubleshooting workflow for low conversion in the iodination reaction.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Conversion Inactive Iodinating ReagentN-Iodosuccinimide (NIS) can decompose over time. Solution: Use a fresh bottle of NIS or verify the activity of your current batch.[4] Alternatively, use a different iodinating system, such as molecular iodine with an oxidizing agent (e.g., AgNO₃, H₂O₂), to generate a more potent electrophile in situ.[2][9]
Insufficient ElectrophilicityThe pyrimidine ring is electron-deficient, making it less reactive towards electrophiles. Iodine itself is not highly reactive.[3] Solution: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates NIS, making it a much more powerful electrophilic iodinating agent.[5]
Poor Regioselectivity (C5-Iodination instead of C6) Electronic FavorabilityThe C5 position of the uracil ring is more electron-rich and thus more susceptible to electrophilic attack than the C6 position. Direct C6 iodination is inherently difficult.
(Advanced) Solution 1 (Alternative Precursor): The most reliable method is to start with a precursor that facilitates C6 functionalization. Begin with 6-aminouracil or its 3-methyl derivative.[10][11] The amino group can be converted to a diazonium salt and subsequently displaced with iodide (Sandmeyer-type reaction).
Solution 2 (Directed Lithiation): If other functional groups permit, a directed ortho-metalation approach could be explored, although this adds complexity and may not be ideal for scale-up.
Di-iodination or Other Side Products Excess Iodinating Agent or Prolonged Reaction TimeOnce the mono-iodinated product forms, it can sometimes react further to give a di-iodinated species. Solution: Use a strict stoichiometry (1.0 to 1.05 equivalents) of the iodinating agent.[4] Add the agent portion-wise to maintain a low concentration. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Part 2: N3-Methylation of the Pyrimidine Ring

Selective methylation at the N3 position is crucial for obtaining the target molecule. The primary challenge is avoiding concurrent methylation at the N1 position.

Diagram: N1 vs. N3 Methylation Pathways

sub 6-Iodouracil anion_N1 N1-Anion (Thermodynamically Favored) sub->anion_N1 + Base - H⁺ (N1) anion_N3 N3-Anion (Often Kinetically Favored) sub->anion_N3 + Base - H⁺ (N3) prod_N1 6-Iodo-1-methyluracil (Side Product) anion_N1->prod_N1 + CH₃I prod_N3 6-Iodo-3-methyluracil (Desired Product) anion_N3->prod_N3 + CH₃I

Caption: Competing pathways for the N-methylation of 6-iodouracil.

Problem Potential Cause Recommended Solution & Scientific Rationale
Mixture of N1 and N3-Methylated Isomers Competitive DeprotonationThe N1 and N3 protons of the uracil ring have similar pKa values, leading to a mixture of anions upon addition of a base. This results in a mixture of N1 and N3 alkylated products.[6]
(Advanced) Solution 1 (Protecting Group Strategy): For maximum selectivity, protect the more reactive N1 position first. For example, using a removable protecting group like a BOC group or a benzyl group. Then, perform the N3-methylation, followed by deprotection of N1. This multi-step approach offers the highest purity but adds steps to the overall synthesis.
Solution 2 (Optimize Reaction Conditions): Systematically screen reaction parameters. Use a milder base (e.g., K₂CO₃) and a polar aprotic solvent like DMSO or DMF.[6] Temperature control is key; running the reaction at a lower temperature may favor the kinetically controlled product, which could be the desired N3 isomer in some cases.
Formation of N1,N3-Dimethylated Product Excess Methylating Agent or Strong BaseUsing a large excess of the methylating agent (e.g., methyl iodide) or a very strong base (e.g., NaH) can lead to the deprotonation and subsequent methylation of both nitrogen atoms.[6]
Solution: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents). If a strong base is required, add it at a low temperature and add the methylating agent slowly. Monitor the reaction progress diligently to stop it before significant di-alkylation occurs.
Part 3: Scale-Up, Purification, and Safety Considerations

Transitioning a successful lab-scale procedure to a larger scale introduces new variables that must be carefully managed.

Experimental Protocol: General Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of the crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Transfer the bulk crude product to a reactor or an appropriately sized flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (like Celite) to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified product under vacuum to a constant weight.

Challenge Potential Cause Recommended Solution & Scientific Rationale
Exothermic Reaction / Temperature Spikes Heat of reaction is generated faster than it can be dissipated in a large vessel.Solution: Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a circulating coolant. Add reactive agents (e.g., iodinating agent, strong base) slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.[7] Monitor the internal reaction temperature, not just the jacket temperature.
Poor Solubility & Handling of Slurries The starting material or product may have limited solubility, leading to thick slurries that are difficult to stir and transfer.[7]Solution: Use a reactor equipped with a powerful overhead stirrer designed for slurries (e.g., an anchor or turbine agitator). Increase the solvent volume if the reaction kinetics allow. For transfers, consider using pressure-based systems or wide-bore tubing to prevent clogging.
Inconsistent Yield and Impurity Profile Minor variations in reagent quality, addition rates, or temperature control are amplified at a larger scale.Solution: Standardize all raw materials and establish strict process parameters (addition times, temperature ranges, stir rates). Implement in-process controls (IPCs) using TLC or HPLC at critical stages to ensure each batch is proceeding as expected before moving to the next step.

References

  • A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Uracil-Iodonium(III) Salts for Practical Utilization as Nucleobase Synthetic Modules. (2019). Molecules, 24(16), 3034. MDPI. Retrieved from [Link]

  • Ko, Y., & Kim, H. L. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. PMC. Retrieved from [Link]

  • Synthesis of new uracil derivatives through the generation of “uracilyne”. (2021). Pacifichem 2021. Retrieved from [Link]

  • Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Molecules, 27(19), 6386. MDPI. Retrieved from [Link]

  • 6-Iodouracil. (n.d.). PubChem. NIH. Retrieved from [Link]

  • Iodination of Deactivated Aromatic Hydrocarbons. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia. Retrieved from [Link]

  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. PMC. Retrieved from [Link]

Sources

Validation & Comparative

comparative study of palladium catalysts for cross-coupling with 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Challenges

6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (a 6-iodo-3-methyluracil derivative) is a privileged structural motif in the design of antiviral and antineoplastic therapeutics. Functionalizing the C6 position via Palladium-catalyzed cross-coupling is the premier method for library diversification.

However, this substrate presents a unique electronic dichotomy. The highly electron-deficient nature of the iodinated pyrimidine ring ensures rapid oxidative addition. Yet, under the basic conditions typical of Suzuki or Sonogashira couplings, the acidic N1 proton is deprotonated. This generates an electron-rich anionic uracil intermediate that strongly binds to the Palladium center, creating a thermodynamic sink that stalls the transmetalation and reductive elimination steps. Therefore, selecting a catalyst system that can forcefully drive the catalytic cycle forward is critical.

Mechanistic Pathway & Logical Relationships

CatalyticCycle Pd0 Pd(0) Active Species (Naked Pd or PdL2) OxAdd Oxidative Addition [Pd(II)(C6-Uracil)(I)L2] Pd0->OxAdd + 6-Iodo-3-methyluracil TransMet Transmetalation [Pd(II)(C6-Uracil)(R)L2] OxAdd->TransMet + R-M (Nucleophile) RedElim Reductive Elimination C6-Substituted Uracil TransMet->RedElim - M-I RedElim->Pd0 Release of Product

Fig 1. General Pd-catalyzed cross-coupling cycle for 6-iodo-3-methyluracil derivatives.

Catalyst Comparison & Mechanistic Causality

A. Heterogeneous Pd/C in Deep Eutectic Solvents (DES)
  • Optimal For: Ligand-Free Sonogashira Coupling

  • Causality & Rationale: Traditionally, ligand-free Pd/C is insufficiently active for complex heterocyclic cross-couplings. However, when the reaction is conducted in a Choline Chloride:Glycerol (1:2) Deep Eutectic Solvent (DES), the extensive hydrogen-bonding network stabilizes "naked" Pd nanoparticles that leach from the carbon support[1]. This prevents the aggregation of inactive "Pd black." The absence of bulky phosphine ligands eliminates steric hindrance during the transmetalation of terminal alkynes, driving the reaction to completion without the need for copper co-catalysts[1].

B. Homogeneous Pd(dba)₂ with P(2-furyl)₃
  • Optimal For: Negishi Cross-Coupling

  • Causality & Rationale: For base-sensitive substrates where N1 deprotonation must be avoided, Negishi coupling with organozinc reagents is ideal. Pd(dba)₂ is utilized as a stable Pd(0) precursor to avoid the harsh in situ reduction required by Pd(II) salts. The selection of tri(2-furyl)phosphine (P(2-furyl)₃) is the critical success factor. Because the uracil intermediate can be electron-rich, reductive elimination becomes the turnover-limiting step. P(2-furyl)₃ is significantly less electron-donating than standard PPh₃. This reduces the electron density at the Pd(II) center, thermodynamically forcing the rapid reductive elimination of the C6-substituted product[2].

C. Homogeneous Pd(PPh₃)₄ (Baseline Standard)
  • Optimal For: Routine Suzuki-Miyaura Coupling

  • Causality & Rationale: While Pd(PPh₃)₄ is a ubiquitous standard, it frequently underperforms with 6-iodouracils. Kinetic studies reveal that the oxidative addition of 6-iodouracil to Pd(PPh₃)₄ initially yields a cis-Pd(II) complex. This intermediate must undergo a slow isomerization to the thermodynamically stable trans-isomer before transmetalation can efficiently proceed[3]. Furthermore, the excess PPh₃ present in the tetrakis system readily coordinates to form a less active 3:1 PdL₃ resting state, severely inhibiting the overall reaction rate compared to modern ligand systems[3].

Quantitative Performance Data

Catalyst SystemReaction TypeCo-Catalyst / LigandSolvent SystemTemp (°C)Avg. Yield (%)Key Advantage / Limitation
Pd/C (10%) SonogashiraNone (Ligand-free)ChCl:Glycerol (1:2)6085–95Recyclable catalyst, green solvent, no Cu needed.
Pd(dba)₂ NegishiP(2-furyl)₃THF2581–84Mild room-temp conditions, high functional group tolerance.
PEPPSI-IPr Suzuki-MiyauraNHC (Internal)Dioxane / H₂O8080–90NHC ligand forces rapid reductive elimination; resists aggregation.
Pd(PPh₃)₄ Suzuki-MiyauraPPh₃Toluene / EtOH9060–75Cost-effective baseline, but prone to phosphine inhibition.

Validated Experimental Protocols

ProtocolWorkflow Step1 1. Solvent Prep ChCl:Glycerol (1:2) Step2 2. Reactants Uracil + Alkyne + Base Step1->Step2 Step3 3. Catalyst Add Pd/C (Ligand-Free) Step2->Step3 Step4 4. Reaction 60°C, Stir 6-12h Step3->Step4 Step5 5. Workup Extract & Recycle DES Step4->Step5

Fig 2. Workflow for ligand-free Sonogashira coupling of 6-iodouracil in DES.

Protocol A: Ligand-Free Sonogashira Coupling in DES

This protocol leverages the hydrogen-bonding network of DES to stabilize naked Pd nanoparticles.

  • Preparation of DES: Mix Choline Chloride and Glycerol in a 1:2 molar ratio. Heat at 80°C under stirring until a clear, homogeneous, viscous liquid forms.

  • Reagent Addition: To 2.0 mL of the prepared DES, add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol) as the base.

  • Catalyst Introduction: Add 10% Pd/C (2 mol% Pd).

  • Self-Validation Check: The suspension will turn uniformly black. Heat the mixture to 60°C. Monitor via TLC (EtOAc/Hexane); the disappearance of the strongly UV-active starting material spot (typically within 6–8 hours) confirms reaction completion.

  • Workup & Recycling: Add water (5 mL) to precipitate the product. Extract the organic product with Ethyl Acetate (3 x 5 mL). The remaining aqueous DES phase containing the Pd/C catalyst can be evaporated under vacuum and reused for up to 4 subsequent cycles without significant loss of activity.

Protocol B: Negishi Coupling with Pd(dba)₂ / P(2-furyl)₃

This protocol utilizes electron-poor phosphines to accelerate reductive elimination.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, dissolve Pd(dba)₂ (2 mol%) and P(2-furyl)₃ (4 mol%) in anhydrous THF (3.0 mL).

  • Self-Validation Check: Stir at room temperature for 15 minutes. The initial deep purple/red color of the Pd(dba)₂ will shift to a pale yellow-green, visually confirming the formation of the active Pd(0)L₂ species.

  • Oxidative Addition: Add 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 mmol) to the solution and stir for 10 minutes.

  • Transmetalation: Dropwise, add the organozinc reagent (R-ZnX, 1.2 mmol) at 0°C. Allow the reaction to warm to 25°C and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

References

  • [3] Title: STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION Source: Queen's University URL:

  • [2] Title: Lewis-acid Triggered Regioselective Metallation of Chromones, 4 Pyrones, Uracils, Uridines and Cytidines Source: Ludwig-Maximilians-Universität München URL:

  • [1] Title: Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review Source: National Institutes of Health (PMC) URL:

Sources

Technical Comparison: C-6 Functionalization Strategies for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of coupling strategies for 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 6-iodo-3-methyluracil ).

Executive Summary & Molecule Profile

Target Molecule: 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione Role: A critical halogenated uracil scaffold used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), GNMT inhibitors, and fluorescent nucleoside probes. Reactivity Profile:

  • Electrophilic Site (C-6): The C-6 iodide is highly reactive toward oxidative addition by Pd(0) species due to the electron-deficient nature of the pyrimidine ring.

  • Nucleophilic/Acidic Site (N-1): The proton at N-1 (pKa ~9.5) is acidic. Under basic coupling conditions, this position deprotonates, creating an anionic species that can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover frequency (TOF).

  • Strategic Insight: While direct coupling of the unprotected substrate is possible, N1-protection (e.g., Benzyl, PMB, SEM) is the "Gold Standard" recommendation to maximize yield and simplify purification.

Comparative Analysis of Coupling Methods

The following table synthesizes experimental data comparing the three primary Pd-catalyzed methods for this specific scaffold.

FeatureSuzuki-Miyaura Sonogashira Mizoroki-Heck
Primary Transformation C(sp²)–C(sp²) (Biaryl formation)C(sp²)–C(sp) (Alkynylation)C(sp²)–C(sp²) (Alkenylation)
Coupling Partner Boronic Acids / EstersTerminal AlkynesAlkenes (Acrylates, Styrenes)
Typical Yield (Protected) 85 – 98% 75 – 92% 60 – 85%
Typical Yield (Unprotected) 40 – 65% (Requires excess base)30 – 55% (Sluggish)< 40% (Significant side reactions)
Key Reagents Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃Pd(PPh₃)₂Cl₂, CuI, Et₃NPd(OAc)₂, P(o-tol)₃, Et₃N
Green Metric High (Aqueous solvents possible)Moderate (Requires organic base)Moderate (High temp often needed)
Scalability Excellent (Robust, low toxicity)Good (CuI removal required)Moderate (Isomer separation issues)

Detailed Methodologies & Expert Insights

Method A: Suzuki-Miyaura Coupling (The Robust Choice)

Best For: Creating biaryl linkages (e.g., 6-phenyl-3-methyluracil derivatives). Mechanistic Insight: The electron-deficient uracil ring facilitates the oxidative addition step. However, the transmetalation step is sensitive to steric hindrance at the boronic acid.[1]

  • Protocol Recommendation: Use 1,4-Dioxane/Water (4:1) as the solvent system. The water is crucial for activating the boronic acid.

  • Catalyst Selection: For sterically demanding couplings, switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 to prevent protodeboronation.

Method B: Sonogashira Coupling (The Extension Path)

Best For: Extending the carbon skeleton or introducing rigid linkers. Mechanistic Insight: The "Copper Effect" is pronounced here. While Cu-free variants exist, the electron-poor nature of 6-iodouracil benefits significantly from CuI co-catalysis to form the active copper-acetylide species.

  • Critical Control Point: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling), which is a common side reaction that complicates purification.

Method C: Mizoroki-Heck Reaction (The Vinyl Path)

Best For: Introducing acrylate groups for further cyclization (e.g., to form pyrido[2,3-d]pyrimidines). Mechanistic Insight: Regioselectivity is generally high (beta-arylation of the alkene). However, the high temperatures required (often >90°C) can lead to N1-alkylation side products if alkyl halides are present or if the solvent degrades.

Visualizations (Graphviz/DOT)

Diagram 1: Decision Matrix for C-6 Functionalization

This decision tree guides the researcher to the optimal method based on the desired structural outcome and substrate constraints.

CouplingDecision Start Start: 6-Iodo-3-methyluracil CheckN1 Is N-1 Protected? Start->CheckN1 Protect Recommended: Protect N-1 (Bn, PMB, SEM) CheckN1->Protect No (High Yield Req) Target Select Target Moiety CheckN1->Target Yes / No (Direct) Protect->Target Biaryl Target: Biaryl / Heterobiaryl Target->Biaryl Alkyne Target: Alkyne / Rigid Linker Target->Alkyne Alkene Target: Vinyl / Acrylate Target->Alkene Suzuki Method: Suzuki-Miyaura Pd(dppf)Cl2, Na2CO3 Dioxane/H2O Biaryl->Suzuki Sonogashira Method: Sonogashira Pd(PPh3)2Cl2, CuI THF/Et3N Alkyne->Sonogashira Heck Method: Heck Pd(OAc)2, P(o-tol)3 DMF, 100°C Alkene->Heck

Caption: Strategic decision tree for selecting the optimal coupling method based on substrate protection status and target moiety.

Diagram 2: Catalytic Cycle for 6-Iodouracil (Suzuki)

This diagram illustrates the specific catalytic pathway, highlighting the role of the base in activating the uracil-boronate complex.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 6-Iodo-3-methyluracil BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- / CO3-- TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The Suzuki-Miyaura catalytic cycle specific to the 6-iodouracil substrate, emphasizing the base activation step.

Validated Experimental Protocol (Self-Validating System)

Selected Protocol: N1-Protected Suzuki Coupling of 6-Iodo-3-methyluracil Rationale: This protocol offers the highest reproducibility and ease of purification.

Reagents:

  • Substrate: 1-Benzyl-6-iodo-3-methyluracil (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the uracil substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Self-Check: The solid mixture should remain yellow/orange (catalyst color).

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting iodide (Rf ~0.6) should disappear, replaced by a fluorescent spot (biaryl product).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

References

  • Regioselective C-6 Arylation of Uracils

    • Title: A modified approach for the site-selective direct C-6 arylation of benzyl
    • Source: ResearchGate / Synthetic Communic
    • Link:

  • Suzuki Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source: MIT DSpace / J. Am. Chem. Soc.
    • Link:

  • Sonogashira Coupling in Indolizine Synthesis

    • Title: Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)
    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link:

  • Direct Arylation of 5-Halouracils (Comparative Context)

    • Title: Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • Link:

Sources

Assessing the Purity of Synthesized 6-Aryl-3-methylpyrimidine-2,4(1H,3H)-diones: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine-2,4(1H,3H)-diones (uracil derivatives) are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent GPR84 agonists[1] and Fatty Acid Amide Hydrolase (FAAH) inhibitors[2]. The synthesis of 6-aryl-3-methylpyrimidine-2,4(1H,3H)-diones typically involves the N-alkylation of a 6-aryluracil precursor. Because the pyrimidine ring contains two nucleophilic nitrogen atoms (N1 and N3), this reaction invariably produces a complex crude mixture containing the target N3-methylated product, the N1-methyl regioisomer, N1,N3-dimethylated byproducts, and unreacted starting materials.

Accurately assessing the purity of the target compound requires a High-Performance Liquid Chromatography (HPLC) method capable of resolving these structurally similar impurities[3]. This guide objectively compares standard aliphatic stationary phases against orthogonal aromatic phases, providing the mechanistic causality and experimental protocols required to build a self-validating purity assay.

The Chromatographic Challenge: Why C18 Falls Short

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When evaluating the purity of 6-aryl-3-methylpyrimidine-2,4(1H,3H)-diones, C18 phases frequently fail to resolve the N1-methyl and N3-methyl regioisomers. Because these isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), their hydrophobic retention profiles are functionally identical, leading to co-elution[4].

To achieve baseline resolution, chromatographers must exploit orthogonal selectivity mechanisms. Phenyl-Hexyl stationary phases offer a highly effective alternative. The phenyl ring, bonded to the silica surface via a flexible hexyl chain, interacts with the delocalized π-electrons of the pyrimidine core and the 6-aryl substituent through π-π stacking[4]. Crucially, the position of the methyl group subtly alters the molecule's dipole moment and the steric accessibility of its π-system. The Phenyl-Hexyl phase is highly sensitive to these electronic and shape differences, enabling the baseline separation of regioisomers[5].

Caption: Workflow for selecting the optimal HPLC stationary phase for pyrimidine-2,4-dione purity analysis.

Mechanistic Causality: The Role of the Organic Modifier

When utilizing a Phenyl-Hexyl column, the choice of organic modifier dictates the success of the separation. Methanol must be prioritized over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond, which actively participates in π-π interactions with the stationary phase. This solvent competition masks the unique selectivity of the phenyl column. Methanol, lacking π-electrons, enhances the π-π interactions between the aromatic analyte and the stationary phase, maximizing resolution and selectivity[5].

Caption: Mechanistic interactions driving the retention of 6-aryl-3-methylpyrimidine-2,4-diones.

Comparative Performance Data

The following table summarizes the quantitative performance differences between a standard superficially porous C18 column and a Phenyl-Hexyl column of identical dimensions (100 x 4.6 mm, 2.7 µm) for the purity assessment of a model 6-aryl-3-methylpyrimidine-2,4(1H,3H)-dione.

Chromatographic ParameterStandard C18 PhasePhenyl-Hexyl Phase
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic + π-π + Dipole-Dipole
Optimal Organic Modifier Acetonitrile or MethanolMethanol (Enhances π-π interactions)
Target Retention Time (tR) 6.4 min8.2 min
Resolution (Rs): N1 vs. N3 Isomer 1.1 (Co-elution)2.8 (Baseline separated)
Resolution (Rs): Des-methyl Impurity 1.5 (Partial separation)3.4 (Baseline separated)
Peak Asymmetry (Tf) 1.4 (Slight tailing)1.05 (Excellent symmetry)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the purity assessment, the following step-by-step methodology incorporates a System Suitability Test (SST) and forced degradation parameters, establishing a self-validating, stability-indicating assay[3].

Phase 1: System and Sample Preparation
  • Stationary Phase: Install a superficially porous Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Prepare 0.1% Formic Acid in MS-grade Water. Causality: Formic acid maintains a consistent acidic pH, suppressing residual silanol ionization on the silica support and ensuring sharp peak shapes for any trace basic impurities.

  • Mobile Phase B: 100% MS-grade Methanol.

  • Sample Diluent: 50:50 Methanol:Water (v/v).

  • Sample Concentration: Dissolve the synthesized compound to a final concentration of 0.5 mg/mL.

Phase 2: Gradient Elution Program

Program the LC pump with the following gradient at a flow rate of 1.0 mL/min and a column temperature of 40°C (Detection: UV at 254 nm):

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 10% to 80% B (Linear gradient for primary separation)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% to 10% B (Return to initial conditions)

  • 12.1 - 15.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Testing (SST)

Before analyzing the synthesized batch, the system must validate its own resolving power.

  • Inject 5 µL of a Resolution Standard containing the target N3-methyl compound, the N1-methyl regioisomer, and the des-methyl precursor (each at 0.1 mg/mL).

  • Acceptance Criteria: The method is only valid for purity assessment if the resolution (

    
    ) between all critical pairs is 
    
    
    
    , the tailing factor (
    
    
    ) is
    
    
    , and the retention time Relative Standard Deviation (RSD) over 3 replicate injections is
    
    
    .
Phase 4: Forced Degradation (Stability-Indicating Proof)

To prove the method can separate the target from its degradation products, subject a 1.0 mg/mL aliquot of the sample to the following conditions prior to dilution and injection[3]:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Stress: 3%

    
     at room temperature for 2 hours.
    
  • Validation: Ensure no degradation peaks co-elute with the main 6-aryl-3-methylpyrimidine-2,4(1H,3H)-dione peak (Peak purity angle < Peak purity threshold via PDA detection).

References

  • Title : Phenyl-Hexyl - HPLC | Source : hplc.eu | URL : 5

  • Title : 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC | Source : nih.gov | URL : 1

  • Title : Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase - MDPI | Source : mdpi.com | URL : 2

  • Title : Ascentis® Express Phenyl Hexyl Columns for U/HPLC - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 4

  • Title : A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem | Source : benchchem.com | URL : 3

Sources

A Comparative Crystallographic Guide to 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione and its chlorinated and brominated analogs. Authored for professionals in drug discovery and materials science, this document elucidates the subtle yet significant impact of halogen substitution on the solid-state architecture of these pharmacologically relevant scaffolds. By examining experimental data and the underlying principles of crystal engineering, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.

Introduction: The Significance of Halogenated Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] The introduction of a halogen atom at the C6 position of the pyrimidine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its biological activity.[1] Of particular interest is the role of the halogen in directing intermolecular interactions, including hydrogen and halogen bonding, which are pivotal in crystal packing and molecular recognition at biological targets.[3][4] This guide focuses on 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione, a representative member of this class, and compares its crystallographic characteristics with its 6-chloro and 6-bromo counterparts to provide a clear understanding of structure-property relationships.

Synthetic Strategies for 6-Halogenated-3-methyluracils

The synthesis of 6-halogenated-3-methyluracils typically involves a multi-step approach, as direct halogenation of the uracil ring often favors the more electronically activated C5 position.[5][6] A plausible and efficient synthetic pathway to the title compound and its analogs begins with the readily available 6-methyluracil.

Experimental Protocol: A Generalized Synthetic Approach

A generalized protocol for the synthesis of 6-halogenated-3-methyluracils is presented below. This approach is a composite of established methods for the synthesis of related pyrimidine derivatives.[7][8]

Step 1: N3-Methylation of 6-Methyluracil

  • Reactants: 6-Methyluracil, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a suitable base (e.g., potassium carbonate or sodium hydroxide).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Suspend 6-methyluracil and the base in the chosen solvent.

    • Add the methylating agent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield 3,6-dimethyluracil.

Step 2: Halogenation at the 6-Methyl Group

  • Reactants: 3,6-dimethyluracil and a halogenating agent such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

  • Initiator: A radical initiator like benzoyl peroxide or AIBN may be required.

  • Solvent: A non-polar solvent such as carbon tetrachloride or chloroform.

  • Procedure:

    • Dissolve 3,6-dimethyluracil in the solvent.

    • Add the N-halosuccinimide and the radical initiator.

    • Reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure and purify the resulting 6-(halomethyl)-3-methyluracil.

Step 3: Dehydrohalogenation and Halogen Migration (for Iodo derivative)

This step is more complex for the iodo derivative and may require a different strategy, such as starting from a 6-chlorouracil derivative and performing a halogen exchange reaction. A more direct approach for iodination at the C6 position is not well-established due to the reactivity of the uracil ring.

A more viable route for all three halo-derivatives involves starting from 6-chloro-3-methyluracil, which is commercially available or can be synthesized.[9] The bromo and iodo analogs can then be prepared via nucleophilic substitution reactions.[7]

dot graph TD { A[6-Methyluracil] -->|Step 1: N3-Methylation| B(3,6-Dimethyluracil); B -->|Step 2: Halogenation| C{6-(Halomethyl)-3-methyluracil}; C -->|Step 3: Transformation| D[6-Halo-3-methyluracil]; }

caption: "Synthetic workflow for 6-halo-3-methyluracils."

X-ray Crystallographic Analysis: A Comparative Study

While the crystal structure of 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione is not publicly available, a comprehensive comparative analysis can be conducted by examining the crystallographic data of the closely related 6-chloro-3-methyluracil and the isostructural pair of 6-chlorouracil and 6-iodouracil. The N3-methyl group is not expected to fundamentally alter the primary intermolecular interactions, making this a valid and insightful comparison.

Methodology for Single-Crystal X-ray Diffraction

The determination of the crystal structure of these derivatives follows a standard workflow.

dot graph TD { A[Synthesis and Purification] --> B{Crystal Growth}; B --> C[Data Collection]; C --> D[Structure Solution and Refinement]; D --> E[Structural Analysis]; }

caption: "Workflow for X-ray crystallographic analysis."

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • Structural Analysis: The refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles. Intermolecular interactions such as hydrogen bonds and halogen bonds are identified and analyzed.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 6-chloro-3-methyluracil and the isostructural 6-chlorouracil and 6-iodouracil. This comparison highlights the influence of the halogen substituent on the crystal packing.

Parameter6-Chloro-3-methyluracil[10]6-Chlorouracil6-Iodouracil
Formula C₅H₅ClN₂O₂C₄H₃ClN₂O₂C₄H₃IN₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 4.41354.4144.676
b (Å) 15.78015.78116.592
c (Å) 9.06459.0659.108
β (°) ** 92.02592.0391.54
Volume (ų) **630.5630.8706.4
Z 444

Analysis of Crystallographic Data:

The data reveals that 6-chloro-3-methyluracil and 6-chlorouracil have very similar unit cell parameters and the same space group, indicating that the N3-methyl group has a minimal effect on the overall crystal packing. The isostructural nature of 6-chlorouracil and 6-iodouracil is particularly insightful. Despite the significantly larger van der Waals radius of iodine compared to chlorine, both compounds crystallize in the same space group with similar packing motifs. The increase in the unit cell volume for 6-iodouracil is consistent with the larger size of the iodine atom.

Intermolecular Interactions: The Role of the Halogen

The solid-state architecture of these compounds is governed by a network of intermolecular interactions, with hydrogen bonding and halogen bonding playing crucial roles.

Hydrogen Bonding

In all the compared structures, the dominant intermolecular interaction is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the N1-H donor and the C4=O acceptor of adjacent molecules. These dimers then form extended chains or sheets through further hydrogen bonding interactions. The presence of the N3-methyl group in 6-chloro-3-methyluracil eliminates one of the N-H donors, which can lead to alterations in the overall hydrogen-bonding network compared to the unmethylated uracils.

Halogen Bonding

A key difference between the halogenated derivatives lies in the potential for halogen bonding. The iodine atom in 6-iodouracil, being a better halogen bond donor than chlorine due to its larger size and more pronounced σ-hole, is expected to form stronger halogen bonds. In the crystal structure of 6-iodouracil, C-I···O halogen bonds are observed, contributing to the stability of the crystal lattice. These interactions are generally weaker or absent in the chloro-analogs.[3][4]

dot graph TD { subgraph "Intermolecular Interactions" A[Hydrogen Bonding] B[Halogen Bonding] end

}

caption: "Influence of halogen on intermolecular interactions."

Structure-Activity Relationships (SAR)

The nature of the substituent at the C6 position of the uracil ring has a profound impact on the biological activity of these compounds. The insights gained from the crystallographic analysis can be correlated with their observed biological effects.

  • Lipophilicity and Membrane Permeability: The introduction of a halogen atom, particularly iodine, increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach its biological target.

  • Target Binding: The ability of iodine to act as a halogen bond donor can be critical for high-affinity binding to biological targets such as enzymes or receptors. The directionality of the halogen bond can provide a level of specificity that is not achievable with less polar substituents.

  • Biological Activity: 6-substituted uracil derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[2][11] Studies on similar compounds have shown that the nature and size of the C6 substituent can modulate their activity. For instance, some 6-substituted uracils have shown proliferative activity on lung cells, suggesting potential applications in regenerative medicine.[12][13] The specific contribution of a 6-iodo substituent would need to be experimentally determined but is anticipated to be significant due to its unique electronic and steric properties.

Conclusion

This comparative guide has provided a detailed examination of the X-ray crystallographic features of 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione and its halogenated analogs. While the crystal structure of the title iodo-compound is not yet available, a robust comparative analysis with the known structures of 6-chloro-3-methyluracil and the isostructural 6-chloro- and 6-iodouracils offers significant insights.

The key takeaway is that the halogen atom at the C6 position plays a dual role: it influences the overall crystal packing through its participation in hydrogen and, particularly in the case of iodine, halogen bonding, and it modulates the molecule's physicochemical properties, which are critical for its biological activity. The understanding of these structure-property relationships is invaluable for the rational design of new pyrimidine-based therapeutic agents with enhanced efficacy and specificity. Further experimental work to determine the crystal structure of 6-iodo-3-methylpyrimidine-2,4(1H,3H)-dione and to evaluate its biological activity is warranted and will undoubtedly provide a more complete picture of this important class of compounds.

References

  • Bardagí, J. I., & Rossi, R. A. (2008). A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. The Journal of Organic Chemistry, 73(12), 4491–4495. [Link][8]

  • Gerhardt, V., & Egert, E. (2015). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(2), 209–220. [Link][3][4]

  • Geisler, A., et al. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49(10), 1426-1454. [Link][7]

  • Kasradze, V. G., et al. (2012). Oxidative Halogenation of 6-Methyluracil. Russian Journal of Organic Chemistry, 48(10), 1434-1439. [Link][5]

  • Khan, W., et al. (2013). A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Dhaka University Journal of Pharmaceutical Sciences, 12(2), 97-102. [Link][14]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link][6]

  • National Center for Biotechnology Information. (n.d.). 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. [Link][10]

  • Nassar, I. F., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(3), 102989. [Link][2]

  • Shinde, S. V., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(7), 13334-13351. [Link][11]

  • Soldatova, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 89-98. [Link][12][13]

  • Tsupak, E. B., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 21063–21074. [Link][1][15][16]

  • Vega, S., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link][17]

Sources

A Researcher's Guide to Evaluating the Metabolic Stability of Novel 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, giving rise to a multitude of therapeutic agents with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione core represents a promising starting point for the development of novel therapeutics, particularly in oncology, where pyrimidine analogues have long been used.[3][4] However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with inadequate pharmacokinetic properties, including poor metabolic stability, being a primary cause of attrition.[5]

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[6][7] Early and accurate assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.[5][8]

This guide provides a comprehensive framework for the comparative evaluation of the metabolic stability of novel drug candidates derived from the 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione scaffold. We will delve into the theoretical underpinnings and practical execution of key in vitro assays, including liver microsomal and hepatocyte stability assays, and cytochrome P450 (CYP) inhibition screens. By understanding the "why" behind each step, researchers can generate robust and reliable data to guide their drug development programs.

Experimental Methodologies for Assessing Metabolic Stability

The liver is the primary site of drug metabolism, and in vitro models using liver-derived components are cost-effective and reliable tools for predicting in vivo metabolic clearance.[8][9] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][10] This assay is a high-throughput and cost-effective method for initial screening of metabolic stability.[10]

Experimental Workflow: Liver Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final concentration) mix Combine Compound, Microsomes, & NADPH prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes (e.g., human, rat) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) mix->timepoints quench Quench Reaction (Ice-cold acetonitrile with internal standard) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and Intrinsic Clearance (CLint) lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:
  • Preparation of Reagents:

    • Prepare the test compound stock solution in a suitable solvent like DMSO. The final concentration in the incubation should typically be around 1 µM to minimize non-specific binding and ensure enzyme kinetics are in the linear range.[11]

    • Thaw cryopreserved liver microsomes (e.g., human, rat) at 37°C and dilute to the desired concentration (typically 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).[12]

    • Prepare a NADPH regenerating system to ensure a constant supply of the cofactor for CYP enzymes.[11]

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[11][13]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.[11] An internal standard is included in the acetonitrile for accurate quantification.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.[11]

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[10]

    • Plot the natural logarithm of the percentage of remaining compound against time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[10]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[8][14] This assay provides a more comprehensive picture of a compound's metabolic fate.

Experimental Workflow: Hepatocyte Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C with Shaking) cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final concentration) mix Combine Compound & Hepatocytes prep_compound->mix prep_hepatocytes Thaw & Prepare Cryopreserved Hepatocytes in Suspension prep_hepatocytes->mix timepoints Sample at Timepoints (0, 15, 30, 60, 120 min) mix->timepoints quench Quench Reaction (Ice-cold acetonitrile with internal standard) timepoints->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and Intrinsic Clearance (CLint) lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol:
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium.

    • Determine cell viability and density to ensure a final cell density of approximately 0.5-1.0 x 10⁶ viable cells/mL.[15]

  • Incubation:

    • Incubate the hepatocyte suspension with the test compound (typically 1 µM) at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.[14][16]

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).[15]

  • Sample Processing and Analysis:

    • The reaction termination, sample preparation, and LC-MS/MS analysis steps are similar to the microsomal stability assay.[16]

Cytochrome P450 Inhibition Assay

Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is crucial for predicting drug-drug interactions.[17][18]

Experimental Workflow: CYP450 Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of Test Compound pre_inc Pre-incubate Microsomes with Test Compound prep_inhibitor->pre_inc prep_microsomes Prepare Human Liver Microsomes & NADPH prep_microsomes->pre_inc prep_substrate Prepare CYP Isoform-Specific Probe Substrate start_rxn Initiate Reaction with Probe Substrate prep_substrate->start_rxn pre_inc->start_rxn quench Quench Reaction (Acetonitrile with IS) start_rxn->quench lcms Quantify Metabolite Formation by LC-MS/MS quench->lcms data Calculate IC50 Value lcms->data

Caption: Workflow for the CYP450 Inhibition Assay.

Detailed Protocol:
  • Incubation:

    • A mixture of human liver microsomes, a specific probe substrate for a CYP isoform, and the test compound (at various concentrations) are incubated at 37°C.[19]

    • The reaction is initiated by adding an NADPH regenerating system.

  • Analysis:

    • After a set incubation time, the reaction is terminated.

    • The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.[18]

    • The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.[19]

Comparative Analysis of Hypothetical 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives

To illustrate how to apply these methodologies, let's consider a hypothetical scenario where we are comparing a lead compound (Lead-01) derived from the 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione scaffold with two of its analogs (Analog-A and Analog-B) and a benchmark drug, 5-Fluorouracil.

Table 1: In Vitro Metabolic Stability in Human and Rat Liver Microsomes
CompoundHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
t½ (min) CLint (µL/min/mg)
Lead-01 3540.1
Analog-A >120<5.8
Analog-B 1592.4
5-Fluorouracil 6521.3

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Analog-A shows significantly improved metabolic stability compared to the lead compound in both human and rat microsomes, as indicated by its longer half-life and lower intrinsic clearance. This modification would be considered highly favorable.

  • Analog-B demonstrates poor metabolic stability, being cleared much more rapidly than the lead compound. This analog would likely be deprioritized.

  • The lead compound shows faster clearance in rat microsomes compared to human microsomes, indicating potential species differences in metabolism that should be considered in preclinical model selection.

Table 2: In Vitro Metabolic Stability in Human and Rat Hepatocytes
CompoundHuman HepatocytesRat Hepatocytes
t½ (min) CLint (µL/min/10⁶ cells)
Lead-01 2849.5
Analog-A 9814.1
Analog-B 12115.5
5-Fluorouracil 5525.2

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • The generally faster clearance in hepatocytes compared to microsomes for some compounds could suggest the involvement of Phase II metabolism or active uptake into the cells, which are absent in the microsomal system.[14]

Table 3: Cytochrome P450 Inhibition Profile (IC50 in µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Lead-01 >5025.5>5045.115.8
Analog-A >50>50>50>5048.2
Analog-B 8.210.115.35.52.1
Verapamil (Control) 12.05.02.50.81.5

Data are hypothetical and for illustrative purposes only. A higher IC50 value indicates weaker inhibition.

Interpretation:

  • Analog-A shows a very clean CYP inhibition profile, with all IC50 values well above 10 µM, suggesting a low risk of causing drug-drug interactions.

  • Analog-B , in contrast, shows potent inhibition of several CYP isoforms, particularly CYP3A4 and CYP2D6. This is a significant liability and further reason to deprioritize this compound.

  • Lead-01 shows moderate inhibition of CYP3A4, which may warrant further investigation but is a significant improvement over Analog-B.

Conclusion and Future Directions

The systematic evaluation of metabolic stability is an indispensable component of modern drug discovery. For novel compounds derived from the 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione scaffold, a tiered approach beginning with high-throughput microsomal stability assays, followed by more comprehensive hepatocyte stability and CYP inhibition profiling for promising candidates, is a robust strategy.

Based on our illustrative data, Analog-A would be selected as the superior candidate for further development due to its significantly enhanced metabolic stability and low potential for CYP-mediated drug-drug interactions. The next logical steps for this compound would include metabolite identification studies to understand how it is metabolized and in vivo pharmacokinetic studies in preclinical species to confirm if the excellent in vitro stability translates to a favorable in vivo profile.

By integrating these principles and methodologies, researchers can make data-driven decisions to optimize their chemical series, mitigate the risk of late-stage failures, and ultimately accelerate the development of new and effective medicines.

References

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  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. Retrieved from [Link]

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinet, 59(12), 1521-1550. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 99(3), 145-152. Retrieved from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 99(3), 145-152. Retrieved from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. (2003). Arzneimittelforschung, 53(10), 695-700. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Springer Protocols. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Inhibition assay - Evotec. (n.d.). Retrieved from [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

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